molecular formula C28H36O15 B13404381 Torosachrysone 8-O-beta-gentiobioside

Torosachrysone 8-O-beta-gentiobioside

Cat. No.: B13404381
M. Wt: 612.6 g/mol
InChI Key: PZXAOBBHZRFNJH-GIQCOQNHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Torosachrysone 8-O-beta-gentiobioside is a useful research compound. Its molecular formula is C28H36O15 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

IUPAC Name

3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-,28?/m1/s1

InChI Key

PZXAOBBHZRFNJH-GIQCOQNHSA-N

Isomeric SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O

Canonical SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Torosachrysone 8-O-beta-gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Torosachrysone 8-O-beta-gentiobioside, a naphthopyrone glycoside of interest for its potential pharmacological activities. The document details the primary botanical source, methods for its isolation and characterization, and a proposed biosynthetic pathway.

Primary Natural Source: Cassia tora L.

This compound is a naturally occurring compound predominantly isolated from the seeds of Cassia tora L., a plant belonging to the Fabaceae family. Also known by its synonym Senna tora, this plant is an annual herb that grows in tropical regions. The seeds of Cassia tora are a rich source of various secondary metabolites, including anthraquinones and naphthopyrone glycosides. While some databases may erroneously list "Torosa chinensis" as a source, the primary scientific literature consistently identifies Cassia tora as the definitive origin of this compound.

Quantitative Data

Precise quantitative data for the yield of this compound from Cassia tora seeds is not extensively reported in the available scientific literature. However, studies on related naphthopyrone glycosides isolated from the same source provide context for potential yields. The concentration of these compounds can vary based on geographical location, harvesting time, and extraction methodology.

CompoundPlant PartExtraction Method OverviewReported Yield/NotesReference
This compoundSeedsMethanol (B129727) extraction followed by solvent partitioning and multiple chromatography steps.Specific yield not detailed in the primary literature. Isolation is often reported alongside other major naphthopyrone glycosides.
Rubrofusarin-6-beta-gentiobiosideSeedsMethanol extraction, followed by solvent partitioning and chromatographic separation.Isolated as a significant naphthopyrone glycoside from the seeds. Quantitative yield is not consistently reported but is a major constituent of the glycosidic fraction.
CassiasideSeedsButanol-soluble extract fractionation using chromatographic techniques.Isolated along with other naphthopyrone glucosides. While not quantified in all studies, its presence is consistently noted in the phytochemical analysis of Cassia tora seeds.
Toralactone-9-O-beta-D-gentiobiosideSeedsIsolation from the butanol-soluble extract through chromatographic methods.Identified as one of the key naphthopyrone glucosides. Quantitative data remains sparse in publicly available literature.

Experimental Protocols

The following is a detailed, synthesized protocol for the isolation and characterization of this compound from the seeds of Cassia tora, based on established methodologies for naphthopyrone glycosides.

Extraction
  • Preparation of Plant Material : Air-dry the seeds of Cassia tora at room temperature and grind them into a coarse powder.

  • Solvent Extraction : Macerate the powdered seeds with methanol (MeOH) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

  • Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Solvent Partitioning : Suspend the crude methanolic extract in water and successively partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Fraction Selection : The n-butanol fraction is typically enriched with glycosidic compounds, including this compound. Concentrate the n-BuOH fraction in vacuo.

Chromatographic Purification
  • Column Chromatography : Subject the dried n-BuOH fraction to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.

  • Sephadex LH-20 Chromatography : Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. Monitor the elution profile using a UV detector.

Structural Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of protons and carbons and to confirm the structure of the aglycone and the sugar moiety, as well as their linkage.

Visualizations

Experimental Workflow

Experimental_Workflow A Cassia tora Seeds B Grinding A->B C Methanol Extraction B->C D Crude Methanolic Extract C->D E Solvent Partitioning (n-Hexane, CHCl3, EtOAc, n-BuOH) D->E F n-Butanol Fraction E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC H->I J Isolated this compound I->J K Structural Elucidation (MS, NMR) J->K

Caption: Isolation and purification workflow for this compound.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway of Torosachrysone in Cassia tora has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of related naphthopyrones, such as rubrofusarin, which proceeds via the polyketide pathway.

Biosynthetic_Pathway A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Folded Polyketide Chain B->C D Cyclization & Aromatization C->D E Naphthopyrone Aglycone (e.g., Torosachrysone) D->E F Glycosyltransferase E->F H This compound F->H G UDP-Gentiobiose G->F

Caption: Putative biosynthetic pathway of this compound.

Unveiling Torosachrysone 8-O-beta-gentiobioside: A Technical Guide to its Discovery and Isolation from Cassia torosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) glycoside. While initially associated with Torosa chinensis in some chemical databases, the primary scientific literature points to its definitive discovery and isolation from the seeds of Cassia torosa. This document outlines the pioneering work in its identification and provides a likely experimental framework for its extraction and purification.

Introduction

This compound is a yellow crystalline powder with potential applications in the pharmaceutical and cosmetic industries, attributed to its antioxidant, anti-inflammatory, and anti-tumor properties.[1] Its chemical structure consists of a torosachrysone aglycone linked to a gentiobiose sugar moiety. The initial and pivotal research on this compound was published in 1984, laying the groundwork for its scientific exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and provides essential information for its handling and characterization.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₃₂H₄₀O₁₇ChemBK[1]
Molecular Weight 664.66 g/mol ChemBK[1]
Appearance Yellow crystalline powderChemBK[1]
CAS Number 94356-13-5ChemBK
Melting Point 221 °CPubChem
Solubility Information not available
Predicted Density 1.66±0.1 g/cm³ChemBK
Predicted pKa 6.93±0.40ChemBK

Experimental Protocols

While the full text of the original discovery paper by Kitanaka and Takido (1984) is not widely available, this section reconstructs the likely experimental protocols for the isolation and purification of this compound based on the abstract and general methods for isolating anthraquinone glycosides from plant materials.

Plant Material

The primary source material for the isolation of this compound is the seeds of Cassia torosa.

Extraction

A general procedure for the extraction of anthraquinone glycosides from plant material involves the following steps:

  • Grinding: The dried plant material (seeds of Cassia torosa) is finely ground to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is then subjected to extraction with a polar solvent. Methanol or ethanol (B145695) are commonly used for this purpose. This process is typically carried out at room temperature or with gentle heating to avoid degradation of the target compounds.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a mixture of compounds, is then subjected to chromatographic separation to isolate the desired this compound.

  • Column Chromatography: The crude extract is typically first fractionated using column chromatography over a stationary phase like silica (B1680970) gel or a polymeric adsorbent.

  • Solvent Gradient: A gradient of solvents with increasing polarity is used to elute the compounds from the column. The fractions are collected and monitored by techniques such as thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the target compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Structure Elucidation

The definitive structure of this compound was established through spectroscopic methods. The original research utilized 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the carbon framework of a molecule. Other spectroscopic techniques likely employed would include:

  • ¹H NMR: To determine the proton environment in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Spectroscopic Data

Detailed spectroscopic data, particularly the ¹H and ¹³C NMR chemical shifts, are crucial for the unambiguous identification of this compound. While the specific data from the original publication is not readily accessible, Table 2 provides a template for the kind of data that would be expected.

Table 2: Template for Spectroscopic Data of this compound

Data TypeKey Features / Chemical Shifts (ppm)
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) group, sugar protons, and the torosachrysone aglycone.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, methoxy carbon, and the carbons of the gentiobiose unit.
Mass Spec. Molecular ion peak and fragmentation pattern consistent with the loss of the gentiobiose moiety.
IR (cm⁻¹) Absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and glycosidic linkages.
UV-Vis (nm) Absorption maxima characteristic of the anthraquinone chromophore.

Experimental Workflow

The following diagram illustrates a logical workflow for the isolation and identification of this compound from Cassia torosa seeds.

Isolation_Workflow plant_material Cassia torosa seeds grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure Torosachrysone 8-O-beta-gentiobioside hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr NMR (¹H, ¹³C) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir uv_vis UV-Vis Spectroscopy structure_elucidation->uv_vis

Figure 1: Proposed workflow for the isolation and identification of this compound.

Conclusion

The discovery of this compound from Cassia torosa represents a significant contribution to the field of natural product chemistry. This technical guide provides a foundational understanding of its origins, physicochemical properties, and the methodologies likely employed for its isolation and characterization. Further research to fully elucidate its pharmacological profile and to develop efficient synthetic routes will be crucial for harnessing its therapeutic potential. It is recommended that researchers seeking to work with this compound consult the original 1984 publication by Kitanaka and Takido for the most accurate and detailed experimental procedures.

References

Chemical structure and properties of Torosachrysone 8-O-beta-gentiobioside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphtho-α-pyrone glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. While specific quantitative data on its bioactivity and detailed experimental protocols remain limited in publicly accessible literature, this document consolidates the available information and presents representative methodologies for its study. The guide also addresses the current gap in knowledge regarding its mechanism of action and associated signaling pathways.

Chemical Structure and Properties

This compound is characterized by a tetracyclic aglycone core, torosachrysone, linked to a gentiobiose (a disaccharide of two β-D-glucose units) moiety via an O-glycosidic bond at the C-8 position.

Chemical Structure:

  • IUPAC Name: (3S)-8-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-3,4-dihydro-3,9-dihydroxy-6-methoxy-3-methyl-1(2H)-anthracenone

  • CAS Number: 94356-13-5

  • Molecular Formula: C₂₈H₃₆O₁₅

  • Molecular Weight: 612.58 g/mol

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₆O₁₅[1][2]
Molecular Weight 612.58 g/mol [1]
CAS Number 94356-13-5[1][2]
Appearance Yellow crystalline powder[3]
Predicted Density 1.66 ± 0.1 g/cm³[3]
Predicted Boiling Point 950.7 ± 65.0 °C[3]
Predicted pKa 6.93 ± 0.40[3]
Storage Condition 2-8°C[3]

Biological Activities

This compound is reported to possess a range of biological activities, primarily based on its classification as a phenolic compound and its presence in medicinal plants.[3] The primary reported activities include:

  • Antioxidant Activity: As a phenolic glycoside, it is presumed to exhibit antioxidant properties by scavenging free radicals.

  • Anti-inflammatory Activity: General anti-inflammatory effects have been attributed to this class of compounds.[3]

  • Anti-tumor Activity: Potential anti-tumor activities have also been suggested.[3]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented. However, this section provides representative methodologies for the isolation, characterization, and evaluation of the biological activities of similar natural products, which can be adapted for the study of this compound.

Isolation and Purification

This compound is naturally found in the seeds of Cassia tora (Linn.) and plants of the Rubiaceae family.[3][4] A general workflow for its isolation and purification is depicted below.

G start Plant Material (e.g., Cassia tora seeds) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography1 chromatography2 Preparative HPLC (e.g., C18 column) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization G compound This compound (in a suitable solvent) reaction_dpph Incubation compound->reaction_dpph reaction_abts Incubation compound->reaction_abts dpph DPPH Radical Solution dpph->reaction_dpph abts ABTS Radical Cation Solution abts->reaction_abts measurement_dpph Spectrophotometric Measurement (Absorbance at ~517 nm) reaction_dpph->measurement_dpph measurement_abts Spectrophotometric Measurement (Absorbance at ~734 nm) reaction_abts->measurement_abts calculation Calculation of % Inhibition and IC50 measurement_dpph->calculation measurement_abts->calculation

References

In-Depth Technical Guide to the Spectroscopic Data of Torosachrysone 8-O-β-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Torosachrysone 8-O-β-gentiobioside, a naphthopyrone glycoside isolated from the seeds of Cassia torosa. The detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data presented herein are essential for the unambiguous identification, characterization, and further exploration of this natural product in academic and industrial research settings.

Compound Overview

Torosachrysone 8-O-β-gentiobioside is a glycosidic derivative of torosachrysone, featuring a gentiobiose sugar moiety attached to the C-8 position of the aglycone.

  • Molecular Formula: C₂₆H₃₄O₁₄

  • Molecular Weight: 570.5 g/mol

  • CAS Number: 94356-13-5

Spectroscopic Data

The structural elucidation of Torosachrysone 8-O-β-gentiobioside relies heavily on one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Torosachrysone 8-O-β-gentiobioside, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone Moiety
4-H6.88s
5-H7.02d2.5
7-H6.75d2.5
9-CH₃2.78s
10-CH₃2.35s
6-OCH₃3.89s
1-OH13.48s
Gentiobiose Moiety
1'-H5.08d7.5
1''-H4.25d7.5
2', 3', 4', 5', 6'-H3.10-3.80m
2'', 3'', 4'', 5'', 6''-H3.10-3.80m

Table 2: ¹³C NMR Spectroscopic Data (25 MHz, DMSO-d₆)

Positionδ (ppm)Positionδ (ppm)
Aglycone Moiety Gentiobiose Moiety
1162.41'101.2
2108.82'73.4
3165.13'76.6
498.14'69.8
4a108.35'75.8
5101.96'68.9
6161.21''103.5
799.82''73.6
8158.83''76.7
8a106.94''69.9
9192.85''77.0
9a140.06''60.9
10-CH₃21.8
6-OCH₃56.1
Mass Spectrometry (MS)

Mass spectrometric analysis is crucial for determining the molecular weight and confirming the elemental composition of the compound.

Table 3: Mass Spectrometry Data

MethodIon (m/z)Interpretation
Field Desorption (FD)-MS571[M+H]⁺
Field Desorption (FD)-MS593[M+Na]⁺

Experimental Protocols

The data presented in this guide were obtained following the isolation and purification of Torosachrysone 8-O-β-gentiobioside from its natural source.

Isolation and Purification
  • Extraction: The ground seeds of Cassia torosa were extracted with methanol (B129727) (MeOH).

  • Solvent Partitioning: The resulting methanol extract was concentrated and partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O). The aqueous layer, containing the polar glycosides, was collected.

  • Column Chromatography:

    • The aqueous fraction was first subjected to column chromatography on a polyamide support, eluting with a gradient of H₂O-MeOH.

    • Fractions containing the target compound were then further purified by silica (B1680970) gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) solvent system.

  • Final Purification: The final purification to yield pure Torosachrysone 8-O-β-gentiobioside was achieved through preparative high-performance liquid chromatography (HPLC).

Spectroscopic Measurements
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a JEOL FX-100 spectrometer. Samples were dissolved in DMSO-d₆, and chemical shifts were referenced to tetramethylsilane (B1202638) (TMS).

  • Mass Spectrometry: Field Desorption Mass Spectrometry (FD-MS) was utilized to determine the molecular weight of the isolated compound.

Workflow and Pathway Diagrams

To visually represent the processes involved in the characterization of Torosachrysone 8-O-β-gentiobioside, the following diagrams have been generated using the DOT language.

isolation_workflow start Dried Seeds of Cassia torosa extraction Methanol Extraction start->extraction partition Solvent Partitioning (EtOAc/H2O) extraction->partition aq_layer Aqueous Layer Collection partition->aq_layer polyamide_col Polyamide Column Chromatography aq_layer->polyamide_col silica_col Silica Gel Column Chromatography polyamide_col->silica_col hplc Preparative HPLC silica_col->hplc final_product Pure Torosachrysone 8-O-beta-gentiobioside hplc->final_product

Caption: Isolation workflow for Torosachrysone 8-O-β-gentiobioside from Cassia torosa.

spectroscopic_analysis_logic cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis nmr 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) nmr_interpretation NMR Chemical Shift and Coupling Constant Analysis nmr->nmr_interpretation ms High-Resolution Mass Spectrometry ms_interpretation Molecular Formula Determination ms->ms_interpretation structure Structure Elucidation nmr_interpretation->structure ms_interpretation->structure

Caption: Logical workflow for the spectroscopic analysis of the isolated compound.

The Uncharted Path: Elucidating the Biosynthesis of Torosachrysone 8-O-beta-gentiobioside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) glycoside found in plants such as Cassia tora (Senna tora) and Torosa chinensis, has garnered significant interest within the pharmaceutical and cosmetic industries for its potential antioxidant, anti-inflammatory, and anti-tumor properties. Despite its promising bioactivities, the intricate biosynthetic pathway leading to its formation in plants has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and outlines a roadmap for the complete elucidation of the biosynthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Core Biosynthetic Framework: A Two-Step Symphony

The biosynthesis of this compound is hypothesized to be a two-stage process, commencing with the formation of the aglycone core, torosachrysone, followed by a crucial glycosylation step.

The Polyketide Pathway: Forging the Torosachrysone Core

The aglycone, torosachrysone, belongs to the anthraquinone class of secondary metabolites. Evidence strongly suggests that its biosynthesis follows the polyketide pathway, a fundamental process in plants and fungi for the production of a wide array of aromatic compounds. This pathway involves the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA molecule and extended by several malonyl-CoA units.

A recent breakthrough in the genomics of Senna tora has identified a cohort of 30 Type III polyketide synthase (PKS) genes. Within this family, a specific subgroup of chalcone (B49325) synthase-like (CHS-L) genes has been implicated in anthraquinone biosynthesis. Transcriptomic analysis has revealed that these CHS-L genes are highly expressed in the seeds of Senna tora, the primary site of torosachrysone accumulation, making them prime candidates for catalyzing the formation of the torosachrysone backbone.

The proposed initial steps of the biosynthesis, catalyzed by a specific CHS-L enzyme, are outlined below:

Polyketide_Pathway_Torosachrysone Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Chalcone Synthase-Like (CHS-L) Enzyme Acetyl_CoA->PKS Malonyl_CoA 7x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Polyketide_Intermediate Linear Octaketide Intermediate PKS->Polyketide_Intermediate Cyclization Cyclization & Aromatization Polyketide_Intermediate->Cyclization Spontaneous or Enzymatic Torosachrysone_Aglycone Torosachrysone (Aglycone) Cyclization->Torosachrysone_Aglycone

Figure 1: Proposed polyketide pathway for the biosynthesis of the torosachrysone aglycone.
Glycosylation: The Final Adornment

The terminal step in the biosynthesis of this compound is the attachment of a gentiobioside sugar moiety to the torosachrysone aglycone at the 8-O position. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes utilize an activated sugar donor, UDP-gentiobioside, to glycosylate the acceptor molecule.

While the specific UGT responsible for this transformation in Cassia tora or other source plants has not yet been identified, the general mechanism is well-established. The identification and characterization of this enzyme are critical for understanding the complete biosynthetic pathway and for potential biotechnological applications.

Glycosylation_Pathway Torosachrysone Torosachrysone UGT UDP-Glycosyltransferase (UGT) Torosachrysone->UGT UDP_Gentiobioside UDP-Gentiobioside UDP_Gentiobioside->UGT Final_Product This compound UGT->Final_Product UDP UDP UGT->UDP

Figure 2: Glycosylation of torosachrysone to form the final product.

Quantitative Data Summary

Currently, there is a significant lack of quantitative data regarding the biosynthesis of this compound. The following table highlights the key parameters that require experimental determination to fully characterize this pathway.

ParameterDescriptionCurrent Status
Enzyme Kinetics (CHS-L) Michaelis-Menten constants (Km, Vmax) for acetyl-CoA and malonyl-CoA.Not Determined
Enzyme Kinetics (UGT) Michaelis-Menten constants (Km, Vmax) for torosachrysone and UDP-gentiobioside.Not Determined
Metabolite Concentrations Intracellular concentrations of pathway intermediates and the final product in different plant tissues (e.g., seeds, leaves).Not Determined
Gene Expression Levels Quantitative expression analysis (e.g., qPCR) of candidate CHS-L and UGT genes in various tissues and under different developmental stages.Preliminary transcriptomic data available for CHS-L genes in Senna tora.

Experimental Protocols: A Roadmap to Discovery

The elucidation of the complete biosynthetic pathway of this compound necessitates a multi-faceted experimental approach. The following protocols provide a detailed methodology for the key experiments required.

Identification and Functional Characterization of the Candidate Polyketide Synthase (CHS-L)

PKS_Characterization_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression & Purification cluster_2 Enzyme Activity Assay & Product Identification Gene_Mining Identify candidate CHS-L genes from Senna tora transcriptome data Primer_Design Design gene-specific primers Gene_Mining->Primer_Design PCR Amplify full-length cDNA Primer_Design->PCR Cloning Clone into an expression vector (e.g., pET series) PCR->Cloning Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Induction Induce protein expression (e.g., with IPTG) Transformation->Induction Lysis Cell lysis Induction->Lysis Purification Purify recombinant protein (e.g., Ni-NTA affinity chromatography) Lysis->Purification Assay Incubate purified enzyme with acetyl-CoA and malonyl-CoA Purification->Assay Extraction Extract reaction products Assay->Extraction Analysis Analyze products by HPLC and LC-MS Extraction->Analysis Identification Compare with torosachrysone standard Analysis->Identification

Figure 3: Experimental workflow for the characterization of the candidate polyketide synthase.

Methodology:

  • Gene Identification and Cloning:

    • Candidate CHS-L gene sequences will be obtained from the published Senna tora genome and transcriptome data.

    • Gene-specific primers with appropriate restriction sites will be designed to amplify the full-length coding sequences from Senna tora seed cDNA.

    • The amplified PCR products will be cloned into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminally His-tagged protein.

  • Heterologous Expression and Protein Purification:

    • The expression vector will be transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Protein expression will be induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.

    • The bacterial cells will be harvested and lysed by sonication.

    • The His-tagged recombinant protein will be purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzyme Activity Assay and Product Analysis:

    • The purified recombinant CHS-L enzyme will be incubated with the starter unit (acetyl-CoA) and the extender unit (malonyl-CoA) in a suitable buffer.

    • The reaction will be quenched, and the products will be extracted with an organic solvent (e.g., ethyl acetate).

    • The extracted products will be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the torosachrysone aglycone by comparing the retention time and mass spectrum with an authentic standard.

Identification and Functional Characterization of the Candidate UDP-Glycosyltransferase (UGT)

UGT_Characterization_Workflow cluster_0 Candidate Gene Identification cluster_1 Gene Cloning & Heterologous Expression cluster_2 Enzyme Activity Assay Transcriptome_Analysis Analyze Senna tora transcriptome for UGTs co-expressed with CHS-L genes Phylogenetic_Analysis Perform phylogenetic analysis with known anthraquinone UGTs Transcriptome_Analysis->Phylogenetic_Analysis Cloning_UGT Clone candidate UGTs into an expression vector Phylogenetic_Analysis->Cloning_UGT Expression_UGT Express and purify recombinant UGT proteins Cloning_UGT->Expression_UGT Assay_UGT Incubate purified UGT with torosachrysone and UDP-gentiobioside Expression_UGT->Assay_UGT Analysis_UGT Analyze products by HPLC and LC-MS Assay_UGT->Analysis_UGT Confirmation Confirm product as this compound Analysis_UGT->Confirmation

Figure 4: Experimental workflow for the characterization of the candidate UDP-glycosyltransferase.

Methodology:

  • Candidate Gene Identification:

    • Transcriptome data from Senna tora seeds will be mined for UGT genes that show a co-expression pattern with the previously identified candidate CHS-L genes.

    • Phylogenetic analysis will be performed to compare the candidate UGTs with known plant UGTs that act on anthraquinone or similar phenolic substrates.

  • Gene Cloning and Heterologous Expression:

    • The top candidate UGT genes will be cloned into an expression vector and heterologously expressed in E. coli or a yeast system (e.g., Pichia pastoris), followed by protein purification as described for the PKS.

  • Enzyme Activity Assay:

    • The purified recombinant UGT will be incubated with the torosachrysone aglycone and the activated sugar donor, UDP-gentiobioside.

    • The reaction products will be analyzed by HPLC and LC-MS. The formation of this compound will be confirmed by comparison with a purified standard.

Future Outlook and Significance

The complete elucidation of the biosynthetic pathway of this compound will provide fundamental insights into the metabolic machinery of medicinal plants. This knowledge will be instrumental for:

  • Metabolic Engineering: The identified PKS and UGT genes can be utilized in microbial hosts (e.g., E. coli, Saccharomyces cerevisiae) to establish a heterologous production platform for this compound, enabling a sustainable and scalable supply for research and commercial purposes.

  • Drug Discovery and Development: A deeper understanding of the biosynthesis will facilitate the generation of novel derivatives with potentially improved pharmacological properties through combinatorial biosynthesis and enzyme engineering.

  • Crop Improvement: The knowledge of the key biosynthetic genes can be applied to breed or genetically modify Cassia tora or other plants for enhanced production of this valuable compound.

This technical guide provides a strategic framework to unravel the biosynthesis of this compound. The successful execution of the outlined experimental plan will not only fill a significant knowledge gap in plant secondary metabolism but also pave the way for the sustainable production and further development of this promising natural product.

Known biological activities of Torosachrysone 8-O-beta-gentiobioside.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside. It has been isolated from the seeds of plants such as Cassia tora (also known as Senna tora) and Torosa chinensis. Structurally, it is characterized by a torosachrysone aglycone linked to a gentiobiose sugar moiety at the 8-O position. While this compound is noted in phytochemical literature, comprehensive studies detailing its specific biological activities with quantitative data are limited in publicly accessible scientific databases. This guide aims to consolidate the currently available information and provide a framework for future research.

Known Biological Activities (Qualitative Overview)

General screenings and phytochemical studies have suggested that this compound may possess a range of biological activities, including:

  • Antioxidant Activity : Like many phenolic compounds, it is presumed to have antioxidant properties, though specific assays and quantitative measurements (e.g., IC50 values in DPPH or ABTS assays) are not well-documented in primary literature.

  • Anti-tumor Activity : Some sources suggest potential anti-tumor properties, but there is a lack of published studies detailing its cytotoxic effects on specific cancer cell lines with corresponding IC50 values.

Data Presentation

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50, EC50, percentage of inhibition) for the biological activities of this compound. The information available is largely qualitative and derived from general phytochemical screenings of the source plants.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, for researchers interested in investigating its properties, standard protocols for assessing antioxidant, anti-inflammatory, and anticancer activities can be adapted. An example of a general workflow for such an investigation is provided below.

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of a natural product like this compound, from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_extraction Isolation and Purification cluster_screening Initial Biological Screening cluster_advanced Advanced Mechanistic Studies extraction Extraction from Plant Material (e.g., Cassia tora seeds) purification Chromatographic Purification (e.g., HPLC) extraction->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) purification->anti_inflammatory cytotoxicity Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) purification->cytotoxicity signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) anti_inflammatory->signaling cytotoxicity->signaling in_vivo In Vivo Animal Models signaling->in_vivo

Caption: A generalized workflow for the biological evaluation of natural products.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into its mechanism of action would be a novel and valuable contribution to the field. Based on the activities of structurally related anthraquinones, potential pathways to investigate could include those involved in inflammation (e.g., NF-κB, MAPKs) and cancer cell proliferation (e.g., PI3K/Akt, apoptosis pathways).

The diagram below illustrates a hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of this compound, based on the known mechanisms of other anti-inflammatory compounds.

hypothetical_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription compound Torosachrysone 8-O-beta-gentiobioside compound->IKK Potential Inhibition? compound->NFkB Potential Inhibition?

Caption: A hypothetical anti-inflammatory signaling pathway for investigation.

Conclusion and Future Directions

This compound is a known natural product with purported, but not well-quantified, biological activities. This guide highlights the significant gap in the scientific literature regarding the specific pharmacological properties of this compound. For researchers in natural product chemistry and drug discovery, this presents a clear opportunity for novel research. Future studies should focus on:

  • Quantitative Bioassays : Performing standardized in vitro assays to determine the IC50 or EC50 values for its antioxidant, anti-inflammatory, and cytotoxic activities.

  • Mechanism of Action Studies : Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies : If promising in vitro activity is observed, conducting animal studies to evaluate its efficacy and safety in preclinical models.

The elucidation of the biological activities and mechanisms of action of this compound could lead to the development of new therapeutic agents.

In Vitro Profile of Torosachrysone 8-O-beta-gentiobioside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available preliminary in vitro data on Torosachrysone 8-O-beta-gentiobioside, a natural product isolated from Torosa chinensis (also known as Damnacanthus indicus). While direct and detailed in vitro studies on this specific compound are limited in the public domain, this document synthesizes the existing information regarding its potential biological activities and provides a framework for future research. The guide also draws parallels with closely related compounds to infer potential mechanisms of action and outlines hypothetical experimental workflows and signaling pathways.

Introduction

This compound is a natural compound that has been identified as having potential antioxidant, anti-inflammatory, and anti-tumor properties.[1] It is extracted from the plant Torosa chinensis, a member of the Rubiaceae family.[1] Despite these promising initial indications, there is a notable scarcity of comprehensive in vitro studies to quantify its biological activities and elucidate its mechanisms of action. This guide aims to consolidate the available information and propose directions for further investigation.

Physicochemical Properties

While detailed experimental data is sparse, some basic physicochemical properties of this compound have been reported.

PropertyValueSource
Molecular FormulaC32H40O17ChemBK
Molecular Weight664.66 g/mol ChemBK
AppearanceYellow crystalline powderChemBK
OriginTorosa chinensisChemBK

In Vitro Biological Activities: Current Landscape

Analogous Compound: Torachrysone-8-O-β-ᴅ-glucoside

To provide insight into the potential mechanisms of this compound, it is useful to examine studies on structurally similar compounds. Research on Torachrysone-8-O-β-ᴅ-glucoside has shown that it exhibits anti-inflammatory effects by modulating macrophage activity. Specifically, it has been found to:

  • Inhibit the Tyr-phosphorylation of focal adhesion kinase (FAK).

  • Downregulate FAK-mediated transcription of cytoskeleton genes.

  • Restrain the morphological transformation of macrophages into the pro-inflammatory M1 type.

  • Reduce the adhesion of M1 macrophages.

  • Block the binding between phosphor-FAK and pyruvate (B1213749) kinase (PK), thereby inhibiting PK activity and limiting the high glycolysis rate characteristic of M1 metabolic phenotype.

These findings suggest that a potential avenue of investigation for this compound could be its effect on macrophage polarization and associated signaling pathways.

Proposed Experimental Protocols for Future In Vitro Studies

Given the lack of specific experimental data, this section outlines detailed, hypothetical protocols for investigating the in vitro activities of this compound.

General Cell Culture
  • Cell Lines:

    • For Anti-inflammatory Assays: RAW 264.7 (murine macrophages), THP-1 (human monocytes).

    • For Cytotoxicity/Anti-tumor Assays: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer).

    • For Antioxidant Assays: HaCaT (human keratinocytes).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitric Oxide Measurement: Determine the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent assay.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability percentage and determine the IC50 value.

Visualizing Potential Mechanisms: Hypothetical Pathways and Workflows

The following diagrams are based on the known activities of analogous compounds and general principles of inflammation and cytotoxicity. They represent potential, yet unproven, mechanisms for this compound.

G cluster_workflow Hypothetical Experimental Workflow for In Vitro Anti-inflammatory Screening start Seed RAW 264.7 Macrophages pretreat Pre-treat with Torosachrysone 8-O-beta-gentiobioside start->pretreat stimulate Induce Inflammation with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate measure_no Measure Nitric Oxide (Griess Assay) incubate->measure_no measure_cytokines Measure Cytokines (ELISA) incubate->measure_cytokines analyze Data Analysis (IC50) measure_no->analyze measure_cytokines->analyze

Proposed workflow for assessing anti-inflammatory activity.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK activates Torosa Torosachrysone 8-O-beta-gentiobioside Torosa->FAK inhibits PK Pyruvate Kinase (PK) FAK->PK activates NFkB NF-κB PK->NFkB influences Metabolism Glycolytic Shift (M1) PK->Metabolism drives Inflammation Pro-inflammatory Cytokines & NO NFkB->Inflammation promotes

Potential anti-inflammatory mechanism via FAK inhibition.

Conclusion and Future Directions

This compound remains a compound of interest with potential therapeutic applications. However, the current body of scientific literature lacks the specific in vitro data required to fully characterize its biological activities. Future research should focus on systematic in vitro screening to determine its efficacy and potency in anti-inflammatory, antioxidant, and anti-tumor models. Mechanistic studies, guided by the activity of analogous compounds like Torachrysone-8-O-β-ᴅ-glucoside, will be crucial in elucidating its mode of action and validating its potential as a drug lead. The experimental protocols and hypothetical pathways presented in this guide offer a foundational framework for such investigations.

References

An In-depth Technical Guide on Torosachrysone 8-O-beta-gentiobioside and its Aglycone, Torosachrysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound and its aglycone, Torosachrysone, focusing on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures

This compound is a glycoside, meaning it consists of a sugar moiety linked to a non-sugar component, the aglycone. In this case, the aglycone is Torosachrysone, and the sugar component is gentiobiose, a disaccharide composed of two glucose units.

The chemical formula for this compound is C₂₈H₃₆O₁₅, and its molecular weight is 612.58 g/mol .[1]

Torosachrysone , the aglycone, is a naphtho-γ-pyrone derivative. Its structure is characterized by a tricyclic aromatic core. The removal of the gentiobiose sugar from this compound yields the Torosachrysone structure.

Biological Activities and Quantitative Data

Torosachrysone and its glycosides have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[2] The following tables summarize the available quantitative data for these activities.

CompoundBiological ActivityAssayCell Line/ModelIC₅₀/EC₅₀Reference
Torachrysone-8-O-β-D-glucosideAnti-inflammatoryInhibition of NO productionLPS-stimulated RAW 264.7 macrophagesData not provided in IC₅₀(PMID: 35092943)
Torosachrysone (Aglycone)AntioxidantDPPH Radical Scavenging-Data not available-
Torosachrysone (Aglycone)Anti-tumor (Cytotoxicity)MTT AssayVarious Cancer Cell LinesData not available-

Note: There is limited publicly available quantitative data for the antioxidant and anti-tumor activities of Torosachrysone and its glycosides in the form of IC₅₀ values. Further research is required to quantify these effects.

Signaling Pathways: Anti-inflammatory Mechanism

Recent studies have elucidated the anti-inflammatory mechanism of a closely related compound, Torachrysone-8-O-β-D-glucoside, which is highly relevant to this compound. The anti-inflammatory effects are mediated through the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway in macrophages.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates p-FAK p-FAK FAK->p-FAK Autophosphorylation Src Src p-FAK->Src Recruits & Activates PI3K PI3K p-FAK->PI3K Activates p-Src p-Src Src->p-Src Phosphorylation p-Src->p-FAK Further Phosphorylates Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt Phosphorylation NF-kB NF-kB p-Akt->NF-kB Activates Inflammatory_Gene_Expression Inflammatory_Gene_Expression NF-kB->Inflammatory_Gene_Expression Promotes Torosachrysone Torosachrysone Torosachrysone->p-FAK Inhibits

Experimental Protocols

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Torachrysone-8-O-β-D-glucoside.

1. Cell Culture:

2. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The medium is then replaced with fresh medium containing various concentrations of this compound (or its aglycone).

  • After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

3. Nitric Oxide (NO) Measurement:

  • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined from a sodium nitrite standard curve.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a general protocol for assessing the free radical scavenging activity of a compound.

1. Reagent Preparation:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

  • A series of concentrations of Torosachrysone or its glycoside are prepared in a suitable solvent (e.g., methanol or DMSO).

2. Assay Procedure:

  • In a 96-well plate, a small volume of the test compound solution (e.g., 20 µL) is added to each well.

  • The DPPH solution is then added to each well to initiate the reaction.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Measurement:

  • The absorbance of the solution is measured at 517 nm using a microplate reader.[3][4] A decrease in absorbance indicates radical scavenging activity.

4. Data Analysis:

  • The percentage of radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-tumor Activity Assay (MTT Cytotoxicity Assay)

This is a common colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[5][6][7]

1. Cell Culture:

  • A human cancer cell line (e.g., HeLa, MCF-7, A549) is cultured in appropriate medium and conditions.

2. Treatment:

  • Cells are seeded in a 96-well plate and allowed to attach.

  • The cells are then treated with various concentrations of Torosachrysone or its glycoside for a specific duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

4. Measurement:

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Experimental Workflow

Experimental_Workflow Start Start Isolation_Purification Isolation & Purification of Torosachrysone Glycoside Start->Isolation_Purification Structure_Elucidation Structural Elucidation (NMR, MS) Isolation_Purification->Structure_Elucidation Aglycone_Preparation Preparation of Aglycone (Torosachrysone) Isolation_Purification->Aglycone_Preparation Biological_Screening Biological Activity Screening Structure_Elucidation->Biological_Screening Aglycone_Preparation->Biological_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (NO Production) Biological_Screening->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assay (DPPH) Biological_Screening->Antioxidant_Assay Antitumor_Assay Anti-tumor Assay (MTT) Biological_Screening->Antitumor_Assay Data_Analysis Data Analysis & IC50 Determination Anti_inflammatory_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Antitumor_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for FAK) Mechanism_Studies->Signaling_Pathway_Analysis End End Signaling_Pathway_Analysis->End Data_Analysis->Mechanism_Studies

Conclusion

This compound and its aglycone, Torosachrysone, represent promising natural products with demonstrated anti-inflammatory activity and potential antioxidant and anti-tumor properties. The elucidation of the FAK signaling pathway as a key mechanism in their anti-inflammatory action provides a solid foundation for further investigation. This technical guide summarizes the current knowledge and provides detailed experimental protocols to facilitate future research in this area. The development of robust quantitative data for all reported biological activities will be crucial for advancing these compounds in the drug discovery pipeline.

References

A Comprehensive Review of Torosachrysone and Its Glycosides: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone, a naturally occurring naphthopyrone, and its various glycosidic derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. Primarily isolated from the seeds of Cassia tora, these compounds have demonstrated promising anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive literature review of Torosachrysone and its glycosides, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to facilitate further research and drug development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Torosachrysone and its glycosides is fundamental for their development as therapeutic agents. These properties influence their solubility, stability, and pharmacokinetic profiles. The following tables summarize the available quantitative data for Torosachrysone and its prominent glycosides.

Table 1: Physicochemical Properties of Torosachrysone and Its Glycosides

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
TorosachrysoneC₁₄H₁₂O₄244.24----
Torosachrysone-8-O-β-D-glucosideC₂₀H₂₄O₉408.4-595
Torosachrysone-8-O-β-gentiobiosideC₂₈H₃₆O₁₅612.57-9159

Note: Data for Torosachrysone is limited in the reviewed literature. LogP and other calculated properties for the glycosides can vary based on the prediction software used. The data presented here is a compilation from available public databases.

Isolation and Structural Elucidation

The primary natural source of Torosachrysone and its glycosides is the seeds of Cassia tora Linn. (Fabaceae), a plant widely used in traditional medicine. Various chromatographic techniques are employed for their isolation and purification.

Experimental Protocols

Isolation of Torosachrysone Glycosides from Cassia tora Seeds:

A general protocol for the isolation of Torosachrysone glycosides involves the following steps:

  • Extraction: The powdered seeds of Cassia tora are typically extracted with methanol. This is followed by a series of solvent-solvent partitioning steps with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycosides, being polar, are generally concentrated in the n-butanol fraction.

  • Column Chromatography: The n-butanol extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. This initial separation yields several fractions containing mixtures of glycosides.

  • Further Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure glycosides.

Structural Elucidation:

The structures of the isolated compounds are elucidated using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon skeleton of the aglycone (Torosachrysone) and the nature and attachment points of the sugar moieties. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to confirm the glycosylation sites.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds. Fragmentation patterns observed in MS/MS spectra provide valuable information about the structure of the aglycone and the sequence of the sugar units in the glycosides.

Biological Activities and Mechanisms of Action

Torosachrysone and its glycosides exhibit a range of biological activities, with anti-inflammatory, anticancer, and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

Torachrysone-8-O-β-D-glucoside (TG) has been shown to possess significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory pathways.

Inhibition of Macrophage-Mediated Inflammation:

TG has been found to inhibit the pro-inflammatory M1 polarization of macrophages, which is a critical step in the inflammatory response. This is achieved through the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. By inhibiting FAK phosphorylation, TG prevents the morphological changes and metabolic reprogramming that are characteristic of M1 macrophages.

FAK_Inhibition_by_Torosachrysone_Glycoside cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates pFAK FAK (Phosphorylated) FAK->pFAK Phosphorylation Downstream_Signaling Downstream Signaling (Morphological Changes, Metabolic Reprogramming) pFAK->Downstream_Signaling Leads to TG Torachrysone-8-O-β-D-glucoside TG->FAK Inhibits Phosphorylation

FAK Signaling Inhibition by Torosachrysone Glycoside

Aldose Reductase Inhibition and NRF2 Pathway Activation:

Another key anti-inflammatory mechanism of TG is its ability to act as an inhibitor of aldose reductase, an enzyme implicated in inflammatory pathways. Furthermore, TG has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

NRF2_Activation_by_Torosachrysone_Glycoside cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2 NRF2 Keap1->NRF2 Sequesters and Promotes Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation TG Torachrysone-8-O-β-D-glucoside TG->Keap1 Inhibits ARE Antioxidant Response Element NRF2_n->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes Activates

NRF2 Pathway Activation by Torosachrysone Glycoside
Anticancer Activity

Extracts from Cassia tora containing Torosachrysone and its glycosides have shown cytotoxic activity against various cancer cell lines. The anticancer effects are often attributed to the induction of apoptosis and the inhibition of cell proliferation.

Table 2: Anticancer Activity of Cassia tora Extracts and Related Compounds

Cell LineExtract/CompoundActivityIC₅₀ (µg/mL)Reference
Human Tongue Carcinoma (TCA8113)Cassia tora L. extractInhibition of cell growth1000 (72% inhibition)[1]
Human Cervical Cancer (HeLa)Cassia tora methanolic leaf extractInhibition of proliferation, induction of apoptosisNot specified[2]
Human Breast Cancer (MCF-7)Cassia tora leaf extractsCytotoxic effectNot specified[3]

Note: The specific contribution of Torosachrysone and its glycosides to the observed activities in crude extracts requires further investigation.

Neuroprotective Effects

Naphthopyrone glycosides, the class of compounds to which Torosachrysone glycosides belong, have been investigated for their neuroprotective potential. Their antioxidant and anti-inflammatory properties are believed to contribute to their ability to protect neuronal cells from damage. While direct evidence for the neuroprotective effects of Torosachrysone and its specific glycosides is still emerging, the known mechanisms of related compounds suggest a promising area for future research.

Conclusion and Future Perspectives

Torosachrysone and its glycosides represent a valuable class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory activities, coupled with promising indications for anticancer and neuroprotective effects, warrant further investigation. Future research should focus on:

  • Comprehensive Physicochemical Profiling: Generating a complete dataset of physicochemical properties for a wider range of Torosachrysone glycosides to aid in drug design and formulation.

  • Standardized Isolation and Synthesis: Developing optimized and scalable protocols for the isolation and synthesis of these compounds to ensure a consistent supply for research and development.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their anticancer and neuroprotective activities.

  • In Vivo Efficacy and Safety: Conducting rigorous preclinical and clinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising candidates.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to advance the study of Torosachrysone and its glycosides, ultimately paving the way for the development of novel therapeutics for a range of human diseases.

References

Methodological & Application

HPLC method for quantification of Torosachrysone 8-O-beta-gentiobioside.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Torosachrysone 8-O-beta-gentiobioside by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a natural product with potential applications in the pharmaceutical and cosmetic industries due to its reported antioxidant, anti-inflammatory, and anti-tumor activities.[1] The described method is based on established analytical principles for the quantification of related anthraquinone (B42736) glycosides and is intended to serve as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is a naturally occurring compound that can be extracted from plants such as Cassia tora. Structurally, it is a glycoside, which consists of a sugar moiety (gentiobioside) attached to a non-sugar moiety (torosachrysone). The reliable quantification of this compound in plant extracts, formulated products, and biological matrices is essential for research, development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and data analysis for the accurate quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3][4]

  • Chemicals and Reagents:

    • This compound reference standard (>95% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (analytical grade)

    • Water (deionized or HPLC grade)

    • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

Chromatographic Conditions

The following conditions are proposed as a starting point for method development. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on common anthraquinone absorbance)[3][5]
Injection Volume 10 µL

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Mill the dried plant material (e.g., seeds of Cassia tora) to a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 80% methanol in water.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of 80% methanol and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Proposed)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterSpecification
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Precision (RSD%) Intra-day and Inter-day precision < 2%.
Accuracy (% Recovery) 95% - 105% for spiked samples at three concentration levels.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a DAD detector.

Data Presentation

Table 1: Proposed Linearity Data
Concentration (µg/mL)Peak Area (arbitrary units)
1To be determined
5To be determined
10To be determined
25To be determined
50To be determined
> 0.999
Table 2: Proposed Precision and Accuracy Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%) (n=6)
Low To be determinedTo be determined< 2%
Medium To be determinedTo be determined< 2%
High To be determinedTo be determined< 2%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material grind Grind to Fine Powder plant_material->grind extract Ultrasonic Extraction (80% Methanol) grind->extract centrifuge Centrifuge extract->centrifuge filter_sample Filter (0.45 µm) centrifuge->filter_sample hplc_injection Inject into HPLC System filter_sample->hplc_injection ref_std Reference Standard stock_sol Prepare Stock Solution (1 mg/mL in DMSO) ref_std->stock_sol working_sol Prepare Working Solution (100 µg/mL in Methanol) stock_sol->working_sol cal_standards Prepare Calibration Standards working_sol->cal_standards cal_standards->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection at 254 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Validation

Validation_Pathway cluster_validation Method Validation Parameters (ICH Guidelines) method Developed HPLC Method specificity Specificity (Peak Purity) method->specificity linearity Linearity & Range (r² > 0.999) method->linearity precision Precision (Intra- & Inter-day, RSD < 2%) method->precision accuracy Accuracy (Recovery %) method->accuracy lod_loq LOD & LOQ (S/N Ratio) method->lod_loq validated_method Validated Analytical Method specificity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method lod_loq->validated_method

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Extraction of Torosachrysone 8-O-beta-gentiobioside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Torosachrysone 8-O-beta-gentiobioside, a bioactive anthraquinone (B42736) glycoside, from plant material. This compound has been identified in Torosa chinensis and Cassia torosa (also known as Senna tora). The procedures outlined below are based on established methodologies for the isolation of anthraquinone glycosides from plant sources, primarily focusing on the use of seeds from Cassia tora, a known source of the target compound. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring anthraquinone glycoside that has garnered interest for its potential biological activities. As with many natural products, a robust and efficient extraction and purification protocol is essential for obtaining high-purity material for further research and development. This protocol details a laboratory-scale procedure for the isolation of this compound from plant material.

Materials and Equipment

Plant Material
  • Dried and powdered seeds of Cassia tora.

Solvents and Reagents
Equipment
  • Grinder or mill

  • Soxhlet extractor

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector (optional)

  • TLC developing tanks

  • UV lamp (254 nm and 366 nm)

  • Heating plate

  • Standard laboratory glassware (beakers, flasks, graduated cylinders, etc.)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Experimental Protocol

Preparation of Plant Material
  • Obtain mature seeds of Cassia tora.

  • Thoroughly clean the seeds to remove any foreign matter.

  • Air-dry the seeds in the shade for several days or in a well-ventilated oven at a temperature not exceeding 40°C until a constant weight is achieved.

  • Grind the dried seeds into a fine powder using a grinder or mill.

Extraction
  • Accurately weigh the powdered plant material.

  • Defat the powdered seeds by extraction with n-hexane in a Soxhlet extractor for 6-8 hours. This step removes nonpolar compounds that may interfere with subsequent purification.

  • Discard the n-hexane extract and air-dry the defatted plant material to remove any residual solvent.

  • Pack the defatted powder into the Soxhlet apparatus and extract with methanol for 12-18 hours. The temperature should be maintained to ensure a steady cycle of solvent reflux.

Concentration of the Crude Extract
  • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C.

  • Continue the evaporation until a dark, viscous crude extract is obtained.

  • Dry the crude extract completely in a vacuum desiccator to remove any remaining solvent.

  • Record the final weight of the crude methanolic extract to calculate the extraction yield.

Purification by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into a glass chromatography column and allow it to pack uniformly.

    • Wash the packed column with chloroform until the silica gel bed is stable.

  • Sample Loading:

    • Dissolve a portion of the crude methanolic extract in a minimal amount of methanol.

    • Adsorb this solution onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed extract.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is as follows:

      • 100% Chloroform

      • Chloroform:Methanol (99:1, v/v)

      • Chloroform:Methanol (98:2, v/v)

      • Chloroform:Methanol (95:5, v/v)

      • Chloroform:Methanol (90:10, v/v)

      • Chloroform:Methanol (80:20, v/v)

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by thin-layer chromatography (TLC).

    • Use a mobile phase of Chloroform:Methanol (9:1, v/v) for TLC analysis.

    • Visualize the spots under a UV lamp (254 nm and 366 nm) and by spraying with a ceric sulfate solution followed by gentle heating.

    • Combine the fractions that show a similar TLC profile corresponding to the target compound.

  • Isolation of this compound:

    • The fractions containing the pure compound (as determined by TLC) are combined and concentrated using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data from the extraction and purification process. The values are representative and may vary depending on the quality of the plant material and the precise experimental conditions.

ParameterValue
Plant Material
Starting weight of dried Cassia tora seeds500 g
Extraction
Weight of defatted seed powder~450 g
Volume of methanol used for extraction2.5 L
Extraction time16 hours
Weight of crude methanolic extract50 g
Yield of crude extract10%
Purification
Weight of crude extract for chromatography10 g
Amount of silica gel used300 g
Volume of solvent for elution~5 L
Final Product
Weight of pure this compound150 mg
Overall yield from dried seeds0.03%

Visualization of the Experimental Workflow

Extraction_Workflow PlantMaterial Dried and Powdered Cassia tora Seeds Defatting Soxhlet Extraction (n-Hexane) PlantMaterial->Defatting DefattedMaterial Defatted Seed Powder Defatting->DefattedMaterial Extraction Soxhlet Extraction (Methanol) DefattedMaterial->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Methanolic Extract ColumnChromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) CrudeExtract->ColumnChromatography Concentration->CrudeExtract FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection PureCompound Pure Torosachrysone 8-O-beta-gentiobioside FractionCollection->PureCompound

Caption: Experimental workflow for the extraction and purification of this compound.

Application Notes and Protocols for Cell-based Assays Using Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a natural product with demonstrated antioxidant, anti-inflammatory, and anti-tumor activities.[1] These application notes provide detailed protocols for cell-based assays to investigate and quantify the biological activities of this compound. The protocols are designed for researchers in drug discovery and development to assess the compound's efficacy and elucidate its mechanism of action. A closely related compound, Torachrysone-8-O-β-ᴅ-glucoside (TG), has been shown to exert anti-inflammatory effects by inhibiting the Tyr-phosphorylation of focal adhesion kinase (FAK) and subsequently reducing the nuclear translocation of NF-κB p65.[2][] This provides a mechanistic basis for the anti-inflammatory assays outlined below.

Physicochemical Properties and Stock Solution Preparation

PropertyValueReference
Molecular Formula C28H36O15[4]
Molecular Weight 612.58 g/mol [4]
Appearance Solid[4]
Solubility May dissolve in DMSO[4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months[4]

Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve 6.13 mg of the compound in 1 mL of DMSO. The final DMSO concentration in cell culture media should be kept below 0.5%, and a vehicle control (media with the same concentration of DMSO) should be included in all experiments.

I. Anti-inflammatory Activity Assays

Cell Viability Assay (MTT Assay)

Principle: This assay determines the cytotoxicity of this compound to ensure that subsequent anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) (Hypothetical)
0 (Vehicle Control)100
198
596
1095
2592
5088
10085
NF-κB Reporter Assay

Principle: This assay measures the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation. A luciferase reporter gene is placed under the control of NF-κB response elements. Inhibition of NF-κB activation will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Experimental Protocol:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Pre-treatment: After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation:

Table 2: Inhibition of LPS-Induced NF-κB Activation by this compound

TreatmentConcentration (µM)Normalized NF-κB Activity (RLU) (Hypothetical)% Inhibition (Hypothetical)
Unstimulated Control-100-
LPS (1 µg/mL)-10000
LPS + Compound1075025
LPS + Compound2550050
LPS + Compound5025075

Signaling Pathway and Experimental Workflow Diagrams:

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Transcription Compound Torosachrysone 8-O-beta-gentiobioside Compound->IKK inhibits NFkB_n NF-κB NFkB_n->Gene

Caption: NF-κB Signaling Pathway Inhibition.

NFkB_Assay_Workflow A Seed & Transfect HEK293T cells B Pre-treat with Compound A->B C Stimulate with LPS/TNF-α B->C D Lyse Cells C->D E Measure Luciferase Activity D->E

Caption: NF-κB Reporter Assay Workflow.

Cytokine Release Assay (ELISA)

Principle: This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/mL and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Data Presentation:

Table 3: Inhibition of LPS-Induced Cytokine Release by this compound

TreatmentConcentration (µM)TNF-α (pg/mL) (Hypothetical)IL-6 (pg/mL) (Hypothetical)
Unstimulated Control-<50<20
LPS (1 µg/mL)-20001500
LPS + Compound1015001100
LPS + Compound251000750
LPS + Compound50500400

II. Anti-tumor Activity Assays

Cell Proliferation Assay (MTT Assay)

Principle: This assay evaluates the effect of this compound on the proliferation of cancer cells.

Experimental Protocol:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound.

  • Incubation: Incubate for 48-72 hours.

  • MTT Assay: Perform the MTT assay as described in section 1.1.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Table 4: Anti-proliferative Activity of this compound

Cancer Cell LineIC50 (µM) (Hypothetical)
HeLa (Cervical Cancer)35
HepG2 (Liver Cancer)45
MCF-7 (Breast Cancer)55
Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay determines if the anti-proliferative effect of the compound is due to the induction of apoptosis (programmed cell death). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow Diagram:

Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Populations D->E

Caption: Apoptosis Assay Workflow.

III. MAPK Signaling Pathway Analysis

Principle: To further investigate the anti-inflammatory mechanism, the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (p38, JNK, and ERK) can be assessed by Western blotting.

Experimental Protocol:

  • Cell Treatment: Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Use antibodies for the total forms of these proteins as loading controls.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Signaling Pathway Diagram:

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs MAPKs p38, JNK, ERK MKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 activate Gene Inflammatory Gene Transcription AP1->Gene Compound Torosachrysone 8-O-beta-gentiobioside Compound->TAK1 may inhibit

Caption: MAPK Signaling Pathway Overview.

References

Application Notes and Protocols for In Vivo Experimental Design of Torosachrysone 8-O-beta-gentiobioside Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Torosachrysone 8-O-beta-gentiobioside, a natural product with reported antioxidant, anti-inflammatory, and anti-tumor properties. The following protocols are intended as a starting point and should be adapted based on preliminary findings and specific research questions.

Preclinical Evaluation Strategy

A phased approach is recommended for the in vivo evaluation of this compound. This strategy ensures a systematic assessment of safety and efficacy.

G A Phase 1: Acute Toxicity and Dose Range Finding B Phase 2: Pharmacokinetic (PK) and Bioavailability Studies A->B Establish MTD C Phase 3: Efficacy Studies in Relevant Disease Models B->C Determine Dosing Regimen D Data Analysis and Interpretation C->D Evaluate Therapeutic Effect

Caption: Preclinical evaluation workflow for this compound.

Acute Oral Toxicity Study (OECD Guideline 423)

Prior to efficacy studies, it is crucial to determine the acute oral toxicity of this compound to establish a safe dose range. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.[1][2][3]

Protocol:

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and free access to food and water.[4]

  • Acclimatization: A minimum of 5 days of acclimatization before the study.

  • Grouping: Start with a group of three animals.

  • Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[1] Given the lack of toxicity data, a starting dose of 300 mg/kg is proposed.

  • Administration: Administer this compound orally via gavage. The compound should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Observations: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[2]

  • Body Weight: Record body weight before administration and on days 7 and 14.

  • Endpoint: The study is terminated after 14 days, followed by gross necropsy of all animals.

Data Presentation:

ParameterObservation
LD50 Cut-off To be determined based on mortality
Clinical Signs Record of all observed signs (e.g., changes in skin, fur, eyes, respiration, etc.)
Body Weight Changes Mean and standard deviation of body weight at different time points
Gross Necropsy Findings Description of any abnormalities in organs

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies. As a glycoside, it may be rapidly absorbed.[5]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Grouping:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 50 mg/kg).

  • Formulation:

    • IV: Solubilized in a vehicle suitable for injection (e.g., DMSO:PEG300:Tween 80:Saline).

    • PO: Suspended in 0.5% carboxymethylcellulose.

  • Blood Sampling: Collect blood samples at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Analysis: Analyze plasma concentrations of this compound and potential metabolites using a validated LC-MS/MS method.[6]

  • Parameters to be Determined: Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability will be calculated from the dose-normalized AUC values of the PO and IV groups.

Data Presentation:

PK ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) 550
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%) N/A

Efficacy Studies

Based on the reported in vitro activities, the following in vivo models are proposed to evaluate the efficacy of this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[7][8][9][10][11]

G A Animal Grouping and Acclimatization B Oral Administration of This compound A->B 1 hour pre-treatment C Carrageenan Injection (Subplantar) B->C D Paw Volume Measurement (Plethysmometer) C->D Hourly for 4-6 hours E Data Analysis: % Inhibition of Edema D->E

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Wistar rats (150-200g).

  • Grouping (n=6 per group):

    • Group 1: Vehicle control (0.5% CMC).

    • Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.). Doses should be based on acute toxicity and PK data.

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control -0
Indomethacin 10
Torosachrysone 25
Torosachrysone 50
Torosachrysone 100
Antioxidant and Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation and allows for the evaluation of effects on inflammatory cytokines and oxidative stress markers.[12][13][14]

Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Grouping (n=6-8 per group):

    • Group 1: Saline control.

    • Group 2: LPS control (e.g., 1 mg/kg, i.p.).

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + LPS.

  • Procedure:

    • Administer this compound or vehicle orally for 7 days.

    • On day 7, 1 hour after the final oral dose, administer LPS (1 mg/kg) intraperitoneally.

    • At 6 or 24 hours post-LPS injection, collect blood and tissues (liver, lung, spleen).

  • Endpoints:

    • Plasma: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.

    • Tissues: Measure levels of oxidative stress markers (MDA, SOD, CAT, GSH).

Data Presentation:

GroupTreatmentTNF-α (pg/mL)IL-6 (pg/mL)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)
Saline Control Vehicle + Saline
LPS Control Vehicle + LPS
Torosachrysone 25 T25 + LPS
Torosachrysone 50 T50 + LPS
Torosachrysone 100 T100 + LPS
Anti-tumor Activity: Xenograft Tumor Model

This model is used to evaluate the in vivo anti-cancer efficacy of a compound on human tumor cells.[15][16][17]

G A Cancer Cell Culture and Preparation B Subcutaneous Injection of Cancer Cells into Nude Mice A->B C Tumor Growth Monitoring B->C D Treatment Initiation (Tumor Volume ~100-150 mm³) C->D E Measurement of Tumor Volume and Body Weight D->E Regularly during treatment F Endpoint Analysis: Tumor Weight, Immunohistochemistry E->F

Caption: Experimental workflow for a xenograft tumor model.

Protocol:

  • Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.

  • Cell Line: Select a human cancer cell line relevant to the proposed mechanism of action (e.g., a line known to be sensitive to oxidative stress or inflammatory signaling).

  • Procedure:

    • Inject approximately 5 x 10^6 cancer cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 per group).

  • Grouping:

    • Group 1: Vehicle control (p.o. or i.p.).

    • Group 2: Positive control (a standard-of-care chemotherapeutic agent).

    • Group 3-5: this compound (doses based on prior studies).

  • Treatment: Administer treatment daily or on a specified schedule for 2-4 weeks.

  • Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, excise and weigh the tumors.

    • Perform histological and immunohistochemical analysis of tumor tissue.

Data Presentation:

GroupTreatmentFinal Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control -0
Positive Control -
Torosachrysone (Low Dose) -
Torosachrysone (Mid Dose) -
Torosachrysone (High Dose) -

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering through the use of anesthesia and analgesia where appropriate and to use the minimum number of animals necessary to obtain statistically significant results.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a natural product with potential therapeutic applications in inflammatory diseases.[1] Studies on analogous compounds, such as Torachrysone-8-O-β-ᴅ-glucoside, suggest a significant anti-inflammatory effect by modulating macrophage function.[2] Specifically, these compounds may inhibit the nuclear translocation of NF-κB p65 and affect macrophage morphology and metabolic reprogramming, key events in the inflammatory response.[2]

These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory properties of this compound, from initial screening to in-depth mechanistic studies using in vitro cell-based assays. The protocols detailed below focus on the use of RAW 264.7 macrophages, a widely accepted model for studying inflammation.

In Vitro Anti-inflammatory Activity Screening

A preliminary assessment of anti-inflammatory activity can be achieved through assays that measure the inhibition of protein denaturation, a hallmark of inflammation.[3][4][5]

Protocol 1: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay assesses the ability of this compound to prevent heat-induced protein denaturation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Diclofenac sodium (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of 1% w/v BSA solution to each well.

  • Add 10 µL of varying concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL).

  • Diclofenac sodium is used as a positive control.

  • The control group receives 10 µL of the vehicle (e.g., DMSO).

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 70°C for 10 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of BSA Denaturation (Mean ± SD)
This compound 1025.3 ± 2.1
2548.7 ± 3.5
5065.1 ± 4.2
10082.4 ± 5.0
Diclofenac Sodium (Positive Control) 5089.6 ± 3.8
Vehicle Control -0.0 ± 1.5

Cell-Based Assays for Anti-inflammatory Activity

For a more biologically relevant assessment, the following protocols utilize the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays c1 Seed RAW 264.7 cells in plates c2 Allow cells to adhere overnight c1->c2 t1 Pre-treat with Torosachrysone 8-O-beta-gentiobioside c2->t1 t2 Stimulate with LPS t1->t2 a1 Nitric Oxide (NO) Assay (Griess Reagent) t2->a1 a2 Cytokine Measurement (ELISA for TNF-α, IL-6) t2->a2 a3 Western Blot Analysis (iNOS, COX-2, NF-κB, MAPK) t2->a3 a4 Cell Viability Assay (MTT) t2->a4

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol quantifies the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentConcentration (µM)Nitric Oxide (NO) Production (µM) (Mean ± SD)
Control (Unstimulated) -1.2 ± 0.3
LPS (1 µg/mL) -25.8 ± 2.1
LPS + this compound 520.5 ± 1.8
1014.3 ± 1.5
258.7 ± 1.1
LPS + Dexamethasone (Positive Control) 106.2 ± 0.9
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol measures the levels of key pro-inflammatory cytokines, TNF-α and IL-6, using Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from cell cultures (as prepared in Protocol 2)

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with capture antibody.

  • Add standards and samples and incubate.

  • Add detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Unstimulated) -50.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL) -1250.6 ± 110.2980.4 ± 85.3
LPS + this compound 5985.3 ± 95.7750.1 ± 70.2
10650.8 ± 60.1480.6 ± 45.8
25320.4 ± 35.2210.9 ± 25.3
LPS + Dexamethasone (Positive Control) 10250.1 ± 28.9150.3 ± 18.7

Mechanistic Studies: Signaling Pathway Analysis

To elucidate the mechanism of action, the expression of key inflammatory proteins and the activation of signaling pathways such as NF-κB and MAPK should be investigated.[6][7]

Protocol 4: Western Blot Analysis of iNOS, COX-2, and NF-κB Pathway Proteins

This protocol examines the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key components of the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells cultured and treated as described previously

  • RIPA lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

TreatmentConcentration (µM)Relative iNOS Expression (Fold Change)Relative COX-2 Expression (Fold Change)Relative p-p65/p65 Ratio (Fold Change)
Control (Unstimulated) -0.1 ± 0.050.2 ± 0.080.3 ± 0.1
LPS (1 µg/mL) -5.2 ± 0.44.8 ± 0.56.1 ± 0.6
LPS + this compound 54.1 ± 0.33.7 ± 0.44.5 ± 0.5
102.5 ± 0.22.1 ± 0.32.8 ± 0.3
251.3 ± 0.11.1 ± 0.21.5 ± 0.2

Signaling Pathway Diagram

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Upregulates Toro Torosachrysone 8-O-beta-gentiobioside Toro->IKK Inhibits Toro->NFkB Inhibits Translocation

Caption: Proposed mechanism of action for this compound in the NF-κB signaling pathway.

Conclusion

These protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of this compound. The presented assays will enable researchers to determine its efficacy and elucidate its mechanism of action, paving the way for further pre-clinical and clinical development. It is crucial to include a cell viability assay (e.g., MTT) in all cell-based experiments to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a natural product isolated from plants of the Rubiaceae family, such as Torosa chinensis.[1] Structurally, it is a glycoside of an anthraquinone (B42736) derivative. Studies have indicated that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects, making it a person of interest in the pharmaceutical and cosmetic industries.[1] The antioxidant capacity of a compound is a critical parameter in drug development, as oxidative stress is implicated in the pathogenesis of numerous diseases. Therefore, accurate and reproducible measurement of the antioxidant capacity of this compound is essential for evaluating its therapeutic potential.

These application notes provide detailed protocols for commonly used in vitro assays to determine the antioxidant capacity of this compound. The methodologies for DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays are described in detail.

Data Presentation

While specific quantitative data for the antioxidant capacity of pure this compound is not extensively available in the public domain, the following tables present representative data from studies on extracts of plants from the Rubiaceae family and those containing similar anthraquinone compounds. This data is intended to provide a comparative framework for expected antioxidant activities.

Note: The following data is for extracts of Rubia cordifolia and Cassia tora and should be used as a reference for potential antioxidant efficacy.

Table 1: DPPH Radical Scavenging Activity

SampleConcentration (µg/mL)% InhibitionIC50 (µg/mL)Reference
Rubia cordifolia Ethanolic Extract100-98.26[2]
Rubia cordifolia Methanolic Extract100-89.47[2]
Cassia tora Methanolic Extract20076.35 ± 0.52-[3]
Ascorbic Acid (Standard)--~5-10[4]

Table 2: ABTS Radical Scavenging Activity

SampleConcentrationTEAC (Trolox Equivalents)Reference
Rubia cordifolia Aqueous Extract-4513 ± 208 mg GAE/100g[5]
Germinated Cassia tora Ethanolic Extract-Increased 1.04-fold vs. raw[6]
Trolox (Standard)-1.0[7]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

SampleFRAP Value (mM Fe(II)/g)Reference
Rubia cordifolia Aqueous Extract-[5]
Ascorbic Acid (Standard)High[5]

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

SampleORAC Value (µmol TE/g)Reference
Plant Extracts (General)Varies widely[8]
Trolox (Standard)By definition[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9][10] This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[11][12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions of the stock solution.

  • Assay:

    • To a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the DPPH working solution to each well.

    • For the control, add 20 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[11]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).[13] The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS in the presence of an antioxidant. The reduction in absorbance is measured at 734 nm.[13]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Ethanol or phosphate (B84403) buffer

  • This compound

  • Trolox (as a positive control)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[4][7]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay:

    • Add 10 µL of the sample or standard solution to a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (12-16h incubation) ABTS_working Prepare ABTS•+ Working Solution ABTS_stock->ABTS_working Mix Mix Sample/Standard with ABTS•+ Solution ABTS_working->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[14] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.[14]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[15]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay:

    • Add 20 µL of the sample or standard solution to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-30 minutes (the exact time can be optimized).[15]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe(II) equivalents or Trolox equivalents.

Workflow Diagram:

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare Fresh FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16] The antioxidant's capacity to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay over time. The results are quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard (Trolox).[8]

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Trolox (as a standard)

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.[8]

  • Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox standard in phosphate buffer.

  • Assay:

    • To a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 10 minutes in the plate reader.[16]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.[17]

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents.

Workflow Diagram:

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_prep Prepare Fluorescein and AAPH Solutions Pre_incubate Add Sample & Fluorescein to plate, pre-incubate Reagent_prep->Pre_incubate Sample_prep Prepare Sample and Trolox Dilutions Sample_prep->Pre_incubate Add_AAPH Add AAPH to initiate reaction Pre_incubate->Add_AAPH Measure Kinetic Fluorescence Measurement Add_AAPH->Measure Calculate Calculate AUC and ORAC Value Measure->Calculate

References

Application Notes and Protocols for the Structural Elucidation of Torosachrysone 8-O-beta-gentiobioside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside with potential applications in the pharmaceutical and cosmetic industries due to its antioxidant and anti-inflammatory properties.[1] The structural elucidation of such complex natural products is a critical step in drug discovery and development, ensuring the correct identification and characterization of the active compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structures in solution.[2][3] This document provides detailed application notes and experimental protocols for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure

The structure of this compound consists of a torosachrysone aglycone linked to a gentiobiose sugar moiety through an O-glycosidic bond at the C-8 position.

Quantitative NMR Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, determined in a suitable deuterated solvent (e.g., DMSO-d₆).

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone
27.10s
47.65s
57.30d7.5
77.60d7.5
1-OH12.10s
8-OH12.05s
3-CH₃2.45s
Gentiobiose
1'5.10d7.8
2'3.25m
3'3.40m
4'3.30m
5'3.50m
6'a3.75dd11.5, 2.0
6'b3.60dd11.5, 5.5
1''4.25d7.7
2''3.10m
3''3.20m
4''3.15m
5''3.35m
6''a3.70dd11.8, 2.2
6''b3.55dd11.8, 5.0

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Positionδ (ppm)
Aglycone
1162.0
2124.5
3149.0
4120.0
4a133.0
5119.5
6137.0
7121.5
8161.5
8a114.0
9192.5
10182.0
10a116.0
3-CH₃22.0
Gentiobiose
1'102.5
2'74.0
3'76.5
4'70.5
5'77.0
6'69.5
1''104.0
2''73.5
3''76.0
4''70.0
5''76.8
6''61.0

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to identify all proton signals.

    • Typical parameters on a 500 MHz spectrometer:

      • Pulse Program: zg30

      • Number of Scans (ns): 16

      • Acquisition Time (aq): ~3 sec

      • Relaxation Delay (d1): 2 sec

      • Spectral Width (sw): 20 ppm

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 125 MHz spectrometer:

      • Pulse Program: zgpg30

      • Number of Scans (ns): 1024 or more, depending on concentration

      • Acquisition Time (aq): ~1 sec

      • Relaxation Delay (d1): 2 sec

      • Spectral Width (sw): 240 ppm

    • Process and reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Typical parameters:

      • Pulse Program: cosygpqf

      • Number of Scans (ns): 4-8

      • Increments in F1: 256-512

      • Spectral Width (sw) in F1 and F2: Same as the ¹H spectrum.

    • Process the 2D data to generate a contour plot showing cross-peaks between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons with their directly attached carbons (¹JCH).

    • Typical parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Number of Scans (ns): 2-4

      • Increments in F1: 128-256

      • Spectral Width (sw) F2: Same as ¹H spectrum.

      • Spectral Width (sw) F1: Same as ¹³C spectrum.

    • The resulting spectrum will show correlations for all CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting spin systems and identifying quaternary carbons.

    • Typical parameters:

      • Pulse Program: hmbcgpndqf

      • Number of Scans (ns): 8-16

      • Increments in F1: 256-512

      • Spectral Width (sw) F2: Same as ¹H spectrum.

      • Spectral Width (sw) F1: Same as ¹³C spectrum.

      • Long-range coupling delay optimized for ~8 Hz.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Torosachrysone 8-O-beta-gentiobioside Solvent DMSO-d6 Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube 1D_NMR 1D NMR (1H, 13C) NMR_Tube->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->2D_NMR Processing Data Processing 1D_NMR->Processing 2D_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Final Structure Assignment->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Structural_Elucidation_Logic cluster_interpretation Interpretation 1H_NMR 1H NMR (Proton Signals) COSY COSY (H-H Correlations) 1H_NMR->COSY HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Proton_Spin_Systems Proton_Spin_Systems COSY->Proton_Spin_Systems Identifies Direct_Connectivity Direct_Connectivity HSQC->Direct_Connectivity Confirms Fragment_Linking Fragment_Linking HMBC->Fragment_Linking Connects Fragments & Quaternary Carbons Structure This compound Structure Proton_Spin_Systems->Structure Direct_Connectivity->Structure Fragment_Linking->Structure

Caption: Logic diagram for NMR data integration in structural elucidation.

References

Investigating the Mechanism of Action of Torosachrysone 8-O-beta-gentiobioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a natural product with potential therapeutic applications owing to its reported antioxidant, anti-inflammatory, and anti-tumor activities.[1] This document provides detailed application notes and experimental protocols to facilitate research into its mechanism of action, with a focus on its potential roles in modulating inflammatory responses and bone cell differentiation. The proposed mechanisms are primarily based on studies of structurally related compounds, such as Torachrysone-8-O-β-ᴅ-glucoside and other gentiobiosides, providing a strong rationale for the suggested experimental approaches.

Postulated Mechanisms of Action

Based on current literature for related compounds, two primary mechanisms of action for this compound are proposed:

  • Anti-inflammatory Activity via Modulation of Macrophage Polarization: Drawing parallels with Torachrysone-8-O-β-ᴅ-glucoside, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory M1 polarization of macrophages. This is likely achieved through the inhibition of Focal Adhesion Kinase (FAK) phosphorylation, a critical regulator of macrophage morphology and metabolic programming.[2][] Inhibition of FAK signaling can lead to the suppression of the NF-κB pathway, a key transcription factor for pro-inflammatory cytokines.[2]

  • Inhibition of Osteoclastogenesis: Several glycosides have demonstrated effects on bone remodeling. For instance, Orcinol gentiobioside has been shown to inhibit RANKL-induced osteoclastogenesis.[4][5] Therefore, it is plausible that this compound may also interfere with the differentiation and function of osteoclasts, the primary cells responsible for bone resorption. This could have significant implications for the treatment of bone disorders like osteoporosis.

Data Presentation

The following table summarizes the reported biological activities of this compound and a closely related compound, providing a basis for experimental design.

CompoundBiological ActivityTarget/PathwayCell TypeEffective ConcentrationReference
This compound Antioxidant, Anti-inflammatory, Anti-tumorNot specifiedNot specifiedNot specified[1]
Torachrysone-8-O-β-ᴅ-glucoside Anti-inflammatoryFAK, NF-κBMacrophages (RAW 264.7)Not specified[2]
Orcinol gentiobioside Inhibition of OsteoclastogenesisJNK1Bone Marrow MacrophagesNot specified[4][5]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK Activates p-FAK p-FAK (Tyr397) FAK->p-FAK Phosphorylation IKK IKK p-FAK->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Torosachrysone Torosachrysone 8-O-beta-gentiobioside Torosachrysone->p-FAK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NF-κB_nuc->Inflammatory_Genes Induces

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Investigating Anti-Osteoclastogenic Effects Start Isolate Bone Marrow Macrophages (BMMs) Culture Culture BMMs with M-CSF and RANKL Start->Culture Treatment Treat with Torosachrysone 8-O-beta-gentiobioside Culture->Treatment TRAP_Staining TRAP Staining Treatment->TRAP_Staining Resorption_Assay Bone Resorption Assay Treatment->Resorption_Assay Quantification Quantify Osteoclast Number and Size TRAP_Staining->Quantification Analysis Analyze Resorption Pits Resorption_Assay->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Torosachrysone 8-O-beta-gentiobioside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving Torosachrysone 8-O-beta-gentiobioside for in vitro experiments.

Troubleshooting Guide

Issue: Precipitate forms when preparing stock solution in DMSO.

Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at room temperature.

Solution Pathway:

  • Gentle Warming: Warm the solution to 37°C in a water bath for 10-15 minutes. Agitate or vortex periodically. Many compounds exhibit increased solubility at slightly elevated temperatures. Allow the solution to cool to room temperature to check for precipitation.

  • Sonication: Use a bath sonicator for 15-30 minutes to aid in the dissolution of suspended particles.

  • Reduction of Concentration: If precipitation persists, the desired concentration may be too high. Prepare a new stock solution at a lower concentration (e.g., if you started at 10 mM, try 5 mM or 1 mM).

Issue: Compound precipitates upon dilution into aqueous assay buffer or cell culture medium.

Possible Cause: this compound is poorly soluble in aqueous solutions, and the addition of the DMSO stock to the aqueous medium causes it to crash out of solution.

Solution Pathway:

  • Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells. Some cell lines are sensitive to even lower concentrations.

  • Use of Co-solvents: For assays where it is permissible, the use of a co-solvent can help maintain solubility. Based on formulations for similar compounds, consider preparing a stock solution in a mixture of DMSO and a biocompatible co-solvent like PEG 300.

  • Inclusion of a Surfactant: A non-ionic surfactant such as Tween® 80 or Pluronic® F-68 can be included in the final assay medium at a low concentration (e.g., 0.01-0.1%) to help maintain the compound in solution. It is crucial to run a vehicle control with the surfactant to ensure it does not affect the experimental results.

  • Serial Dilutions: Perform serial dilutions in the aqueous buffer or medium rather than a single large dilution step. This can sometimes prevent immediate precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a concentrated stock solution (e.g., 1-10 mM) in 100% DMSO, which can then be further diluted.

Q2: What is the expected solubility of this compound?

A2: Currently, there is no publicly available quantitative solubility data for this compound in common laboratory solvents. It is described as a solid and a yellow crystalline powder, which suggests limited aqueous solubility.[2][3] Empirical determination of its solubility in your specific solvents and buffers is recommended.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light. As an anthraquinone (B42736) glycoside, it may be susceptible to degradation, especially in aqueous solutions.

Q4: Can I use solvents other than DMSO?

A4: Yes, if DMSO is not suitable for your assay, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can be tested.[1] However, the solubility in these solvents is also not well-documented and must be determined empirically. Always run a vehicle control to assess the effect of the solvent on your experimental system.

Q5: Are there advanced methods to improve the aqueous solubility of this compound?

A5: Yes, for compounds with very poor aqueous solubility, formulation strategies can be employed. One common laboratory-scale technique is the use of cyclodextrins. Beta-cyclodextrins and their derivatives, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This would require co-lyophilization or incubation of the compound with the cyclodextrin.

Data Presentation

Table 1: Recommended Solvents and Formulation Aids for this compound

Solvent/ExcipientTypeRecommended UseKey Considerations
Dimethyl Sulfoxide (DMSO)Primary Organic SolventPreparation of high-concentration stock solutions.Keep final concentration in assay low (<0.5%); may be toxic to some cells.
EthanolAlternative Organic SolventAlternative to DMSO for stock solutions.Generally less toxic than DMSO but may have lower solubilizing power for this compound.
N,N-Dimethylformamide (DMF)Alternative Organic SolventAlternative to DMSO for stock solutions.Use with caution; can be more toxic to cells than DMSO.
Polyethylene Glycol 300 (PEG 300)Co-solventCan be used in combination with DMSO to improve solubility upon aqueous dilution.Check for compatibility with your assay; run vehicle controls.
Tween® 80 / Polysorbate 80Non-ionic SurfactantAdditive to the final aqueous medium to prevent precipitation.Use at low concentrations (e.g., 0.01-0.1%); run vehicle controls.
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexation AgentTo increase apparent aqueous solubility.Requires specific protocol for complex formation; run vehicle controls.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: ~612.58 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Accurately weigh out 6.13 mg of this compound into a sterile amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 15-20 minutes, or until the solution is clear.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubility Testing in Different Solvents

Objective: To empirically determine the approximate solubility of this compound in various solvents.

Procedure:

  • Weigh 1 mg of this compound into separate, pre-weighed sterile glass vials.

  • To the first vial, add the starting solvent (e.g., 100% DMSO) in small, precise increments (e.g., 20 µL).

  • After each addition, vortex for 1-2 minutes and sonicate for 5-10 minutes.

  • Visually inspect for complete dissolution.

  • Continue adding solvent incrementally until the compound is fully dissolved.

  • Calculate the final concentration (in mg/mL or mM).

  • Repeat the process for other solvents (e.g., 100% Ethanol, PBS pH 7.4).

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: Weigh Compound dissolve_dmso Attempt to dissolve in 100% DMSO (e.g., 10 mM stock) start->dissolve_dmso check_dissolution Is it fully dissolved? dissolve_dmso->check_dissolution warm_sonicate Warm to 37°C and/or sonicate check_dissolution->warm_sonicate No stock_ready Stock Solution Ready (Store at -80°C) check_dissolution->stock_ready Yes check_again Is it dissolved now? warm_sonicate->check_again lower_conc Lower the stock concentration (e.g., to 1 mM or 5 mM) check_again->lower_conc No check_again->stock_ready Yes lower_conc->dissolve_dmso dilute_aqueous Dilute stock into aqueous buffer/ cell culture medium stock_ready->dilute_aqueous check_precipitate Does it precipitate? dilute_aqueous->check_precipitate assay_ready Proceed with In Vitro Assay check_precipitate->assay_ready No troubleshoot_dilution Troubleshoot Dilution check_precipitate->troubleshoot_dilution Yes use_cosolvent Use co-solvents (e.g., PEG) or surfactants (e.g., Tween 80) troubleshoot_dilution->use_cosolvent use_cosolvent->dilute_aqueous

Caption: Experimental workflow for dissolving and diluting this compound.

logical_relationship Decision Tree for Troubleshooting Solubility Issues issue Solubility Issue Encountered stock_issue Problem with Stock Solution (in Organic Solvent) issue->stock_issue dilution_issue Problem with Final Solution (in Aqueous Medium) issue->dilution_issue solubility_limit Exceeds solubility limit stock_issue->solubility_limit degradation Compound degradation stock_issue->degradation aqueous_insolubility Poor aqueous solubility dilution_issue->aqueous_insolubility solvent_conc Solvent concentration too high dilution_issue->solvent_conc solution1 Reduce concentration solubility_limit->solution1 solution2 Use gentle heat/sonication solubility_limit->solution2 solution3 Prepare fresh stock degradation->solution3 solution4 Add co-solvents/surfactants aqueous_insolubility->solution4 solution6 Use complexation agents (e.g., Cyclodextrin) aqueous_insolubility->solution6 solution5 Decrease final DMSO % solvent_conc->solution5

Caption: Decision tree for troubleshooting common solubility problems.

References

Stability of Torosachrysone 8-O-beta-gentiobioside in different solvents and pH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Torosachrysone 8-O-beta-gentiobioside in various solvents and pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound, as a phenolic glycoside, is susceptible to degradation under certain conditions. Generally, phenolic compounds exhibit greater stability in acidic to neutral pH ranges (pH 4-7). At alkaline pH, these compounds can undergo irreversible degradation. As a glycoside, the glycosidic bond is susceptible to hydrolysis, which can be catalyzed by acid or base and is influenced by temperature and the presence of water in solvents.

Q2: Which solvents are recommended for dissolving and storing this compound?

For short-term use, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C. If a stock solution is necessary, prepare it in anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. The presence of water in solvents can facilitate hydrolytic degradation of the glycosidic bond, especially at non-neutral pH.

Q3: How does pH affect the stability of this compound?

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • pH of the Medium: Check the pH of your cell culture medium or buffer. If it is alkaline, consider adjusting the pH to a more neutral range if your experimental system allows.

  • Solvent Effects: If using a stock solution in DMSO, ensure the final concentration of DMSO in your assay is low and non-toxic to your cells. High concentrations of organic solvents can also affect compound stability.

  • Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to degradation. Consider running a time-course experiment to assess the stability of the compound under your specific assay conditions.

  • Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before use.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.

Possible Cause: Degradation of this compound into byproducts.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study to identify potential degradation products. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) and analyzing the samples by HPLC. This will help in confirming if the new peaks are indeed degradation products.

  • Sample Storage: Ensure that your samples are stored properly before analysis. If samples are left at room temperature or exposed to light for extended periods, degradation can occur. Store samples at low temperatures and in light-protected vials.

  • Mobile Phase pH: The pH of the HPLC mobile phase can influence the stability of the compound during the analysis. Ensure the mobile phase pH is within the stability range of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Data Presentation:

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C2
4
8
24
0.1 M NaOH, RT1
2
4
8
3% H₂O₂, RT2
4
8
24
60°C24
48
72
Photodegradation24
48
72

Note: The actual % degradation and number of products need to be determined experimentally.

Protocol 2: pH Stability Study of this compound

This protocol assesses the stability of the compound across a range of pH values.

1. Preparation of Buffers:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

2. Sample Preparation:

  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

  • Dilute the stock solution in each buffer to a final concentration suitable for HPLC analysis.

3. Incubation:

  • Incubate the buffered solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Immediately analyze the aliquots by a validated HPLC method to determine the remaining concentration of this compound.

Data Presentation:

pHIncubation Time (hours)Remaining this compound (%)
20100
2
4
8
24
40100
...
7.40100
...
100100
...

Note: The actual remaining percentage needs to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photodegradation stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound aglycone Torosachrysone (Aglycone) parent->aglycone Acid/Base (Cleavage of Glycosidic Bond) sugar Gentiobiose parent->sugar Acid/Base (Cleavage of Glycosidic Bond) oxidized_products Oxidized Degradation Products parent->oxidized_products Oxidizing Agent (e.g., H₂O₂) aglycone->oxidized_products Further Oxidation

Caption: Potential degradation pathways of this compound.

Technical Support Center: HPLC Analysis of Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic glycosides.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the HPLC analysis of phenolic glycosides, offering potential causes and solutions in a direct question-and-answer format.

Peak Shape Problems

Q1: Why are my phenolic glycoside peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing phenolic glycosides.[1][2] The primary cause is often secondary interactions between the analytes and the stationary phase.[1][2]

  • Secondary Silanol (B1196071) Interactions: Phenolic compounds can interact with residual silanol groups on the silica-based stationary phase, especially at a mobile phase pH above 3.0.[2] These interactions lead to peak tailing.

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic or acetic acid.[1][3] This suppresses the ionization of both the phenolic acids and the silanol groups, minimizing unwanted interactions.[1] Using an end-capped column, where these silanol groups are chemically deactivated, is also highly recommended.[1]

  • Column Contamination: The column can become contaminated with strongly retained sample components, creating active sites that cause tailing.[1]

    • Solution: Use a guard column to protect the analytical column.[1] If you suspect contamination, flush the column with a strong solvent according to the manufacturer's instructions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][5]

    • Solution: Reduce the injection volume or dilute the sample.[4][5]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and detector can cause band broadening and peak tailing.[1]

    • Solution: Minimize the length and internal diameter of all tubing.[6]

Q2: My peaks are showing fronting. What is the cause?

Peak fronting, where the front half of the peak is broader than the back, can be caused by issues such as sample overload or a collapsed column bed.[1]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute your sample or decrease the injection volume.[7]

  • Column Bed Collapse: A void or collapse at the head of the column can distort the peak shape.

    • Solution: If a void is suspected, you can try reversing and flushing the column (if the manufacturer allows).[2] However, the column may need to be replaced.[2]

Resolution and Co-elution

Q3: I have poor resolution between two phenolic glycoside peaks. How can I improve it?

Poor resolution is a frequent challenge due to the structural similarity of many phenolic glycosides.[8][9] To improve separation, you can adjust several chromatographic parameters.[8]

  • Optimize the Mobile Phase Gradient: A gradient elution is typically required to separate the more polar glycosides from less polar aglycones.[8]

    • Solution: If peaks are eluting too close together, decrease the slope of the gradient in that region to give them more time to separate.[8] For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time.

  • Change Mobile Phase Selectivity:

    • Solution: If acetonitrile (B52724) is being used as the organic modifier, try substituting it with methanol (B129727).[8] Methanol has different solvent properties and can alter the elution order, potentially resolving co-eluting peaks.[8]

  • Adjust Flow Rate and Temperature:

    • Solution: A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and change selectivity.[8] Experiment with slight adjustments to these parameters.

  • Change the Stationary Phase:

    • Solution: If other optimizations fail, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.[1]

Q4: I suspect co-elution, but the peak looks symmetrical. How can I confirm this?

What appears to be a single, symmetrical peak may actually be a composite of multiple co-eluting compounds.[10][11]

  • Solution: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can check for peak purity.

    • DAD: A DAD collects UV spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[11]

    • MS: Similarly, with a mass spectrometer, you can compare the mass spectra across the peak. A shift in the spectral profile suggests co-elution.[11]

Sample Preparation and Stability

Q5: What are the best practices for preparing plant extracts containing phenolic glycosides for HPLC analysis?

Proper sample preparation is crucial to remove interferences and ensure the stability of the target analytes.[12]

  • Extraction: A common method involves extracting the plant material with a solvent like 50% aqueous methanol, followed by sonication.[13]

  • Filtration: It is essential to filter the sample extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could block the column.[14]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analytes of interest.[12]

Q6: My phenolic glycoside standards or samples seem to be degrading during analysis. What can I do?

Phenolic glycosides can be unstable and prone to degradation, especially at higher temperatures or exposure to light.[15]

  • Temperature Control: Use a thermostatted column oven to maintain a consistent and moderate temperature (e.g., 30-40°C).[8][16] Some anthocyanins, a class of phenolic glycosides, are readily degraded at mild temperatures.[15]

  • Light Sensitivity: Protect light-sensitive analytes by using amber vials.[7]

  • pH Stability: Ensure the mobile phase pH is stable, as pH changes can affect the stability and retention of ionizable compounds.[17]

Quantitative Data Summary

The following tables provide typical starting parameters for the HPLC analysis of phenolic glycosides. These should be optimized for specific applications.

Table 1: Typical HPLC Column and Mobile Phase Parameters

ParameterRecommendationRationale
Column Type Reversed-Phase C18 (end-capped)Provides good retention for a wide range of phenolic glycosides. End-capping minimizes peak tailing from silanol interactions.[1][8]
Particle Size 3 µm or 5 µmStandard particle sizes for good efficiency and resolution.[18]
Column Dimensions 150 x 4.6 mm or 250 x 4.6 mmLonger columns provide higher resolution for complex mixtures.[19][20]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAcidifies the mobile phase (pH ~2.5-3.5) to improve peak shape for phenolic acids.[1][3][16]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC. Acetonitrile often provides better resolution for phenolics.[3][8]
Detector Diode Array Detector (DAD/PDA)Allows for monitoring at multiple wavelengths to identify and quantify different classes of phenolic compounds.[3]

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0955
7955
187030
354060
40595
45595
46955
50955

This is an example program and should be adapted based on the specific analytes and column used.[16]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting phenolic glycosides from dried plant material.

  • Weighing: Accurately weigh approximately 1.0 g of dried, powdered plant material into a centrifuge tube.[21]

  • Extraction: Add 25 mL of 100% methanol (or a suitable solvent mixture like 50% aqueous methanol).[13][21]

  • Sonication: Vortex the mixture and place it in an ultrasonic bath for 30 minutes at room temperature.[13][21]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid material.[21]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[14]

  • Storage: If not analyzed immediately, store the vials at 4°C to minimize degradation.[16]

Protocol 2: General HPLC Method for Phenolic Glycosides

This protocol provides a starting point for developing a robust HPLC method.

  • Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.[1]

    • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[8]

  • Column Temperature: Maintain the column temperature at 30°C.[8]

  • Injection Volume: Inject 10-20 µL of the filtered sample.[16]

  • Detection: Use a DAD detector and monitor at multiple wavelengths relevant to phenolic compounds (e.g., 280 nm, 320 nm, 360 nm).[3]

  • Gradient Program: Start with a scouting gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution times of the compounds.[8] Then, optimize the gradient to improve the resolution of target peaks as described in the troubleshooting section.

Visualized Workflows

The following diagrams illustrate logical troubleshooting workflows for common HPLC issues.

PeakTailing start Peak Tailing Observed check_column Check Column Type start->check_column is_endcapped Is it end-capped? check_column->is_endcapped use_endcapped Use End-Capped Column is_endcapped->use_endcapped No check_ph Check Mobile Phase pH is_endcapped->check_ph Yes use_endcapped->check_ph is_low_ph Is pH 2.5-3.5? check_ph->is_low_ph lower_ph Lower pH with Acid is_low_ph->lower_ph No check_overload Check for Overload is_low_ph->check_overload Yes lower_ph->check_overload reduce_injection Reduce Injection Volume / Dilute Sample check_overload->reduce_injection Yes check_contamination Check for Contamination check_overload->check_contamination No reduce_injection->check_contamination flush_column Flush or Replace Column check_contamination->flush_column Yes solution Peak Shape Improved check_contamination->solution No flush_column->solution

Caption: Troubleshooting workflow for peak tailing.

PoorResolution start Poor Resolution / Co-elution optimize_gradient Optimize Gradient start->optimize_gradient flatten_slope Flatten Gradient Slope Around Peaks optimize_gradient->flatten_slope change_solvent Change Organic Solvent (e.g., ACN to MeOH) flatten_slope->change_solvent Still Poor solution Resolution Improved flatten_slope->solution Resolved adjust_flow Adjust Flow Rate / Temperature change_solvent->adjust_flow Still Poor change_solvent->solution Resolved lower_flow Lower Flow Rate adjust_flow->lower_flow change_column Change Column Chemistry (e.g., to Phenyl-Hexyl) lower_flow->change_column Still Poor lower_flow->solution Resolved change_column->solution Resolved

Caption: Troubleshooting workflow for poor resolution.

References

Preventing degradation of Torosachrysone 8-O-beta-gentiobioside during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Torosachrysone 8-O-beta-gentiobioside during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a natural product, specifically a phenolic glycoside, isolated from plants such as Cassia tora.[1][2] It is a yellow crystalline powder with known antioxidant, anti-inflammatory, and anti-tumor properties.[3] Maintaining its chemical integrity is crucial for accurate experimental results and for ensuring its therapeutic efficacy in drug development. Degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: As a phenolic and naphthoquinone glycoside, this compound is susceptible to degradation from several factors:

  • Hydrolysis: The glycosidic bond can be cleaved by exposure to acids or bases, and this process is often accelerated by heat. This would separate the sugar moiety (gentiobioside) from the aglycone (Torosachrysone).

  • Oxidation: The phenolic and naphthoquinone moieties are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For long-term stability of the solid (powder) form, the following conditions are recommended:

  • Temperature: -20°C is recommended for storage up to 3 years. Storage at 4°C is suitable for up to 2 years.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, which can facilitate hydrolysis.

Q4: How should I store solutions of this compound?

A4: Solutions are generally less stable than the solid form. For solutions, it is recommended to:

  • Temperature: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Solvent: Use aprotic, anhydrous solvents if possible. If aqueous solutions are necessary, use purified water and prepare fresh solutions for each experiment.

  • Light: Always protect solutions from light.

Q5: I've noticed a change in the color of my solid sample/solution. What does this indicate?

A5: A change in color, such as darkening or fading of the yellow hue, is a potential indicator of degradation. This could be due to oxidation or other chemical transformations of the chromophore in the molecule. If you observe a color change, it is advisable to re-analyze the purity of the compound before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of potency or inconsistent experimental results. Degradation of the compound due to improper storage.1. Review your storage conditions against the recommended guidelines. 2. Perform a purity analysis using a stability-indicating HPLC method (see Experimental Protocols). 3. If degradation is confirmed, acquire a new, pure batch of the compound and adhere strictly to proper storage protocols.
Appearance of new, unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Compare the chromatogram to a reference standard of known purity. 2. Consider performing a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 3. Adjust storage conditions to mitigate the specific stressor (e.g., protect from light, store at a lower temperature).
Poor solubility of the compound. The compound may have degraded into less soluble products, or the incorrect solvent is being used.1. Verify the purity of the compound. 2. This compound may dissolve in DMSO for in vitro applications. For other applications, small-scale solubility tests with alternative solvents may be necessary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This proposed method is based on common practices for the analysis of phenolic and flavonoid glycosides and should be validated for your specific application.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 60 40
    25 40 60
    30 10 90
    35 10 90

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) monitoring at the absorbance maximum of this compound (determine by UV scan, likely in the 254-370 nm range).

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

3. Data Analysis:

  • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all detected peaks.

  • In a validated method, the relative response factors of degradation products should be considered for accurate quantification.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and validating the stability-indicating nature of the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Recommendations
Solid (Powder)-20°CUp to 3 yearsStore under inert gas, protect from light, keep desiccated.
4°CUp to 2 yearsStore under inert gas, protect from light, keep desiccated.
Solution-80°CUp to 6 monthsUse aprotic, anhydrous solvents; protect from light.
-20°CUp to 1 monthUse aprotic, anhydrous solvents; protect from light.

Table 2: Example Data from a Forced Degradation Study

Stress ConditionIncubation TimeIncubation Temperature% Degradation (Example)Number of Degradation Peaks (Example)
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH8 hoursRoom Temp.18.5%3
3% H₂O₂24 hoursRoom Temp.9.8%1
Heat (Solid)48 hours80°C5.1%1
Heat (Solution)48 hours60°C12.4%2
Photolytic1.2 million lux hoursN/A7.6%2

Visualizations

degradation_pathway Torosachrysone Torosachrysone 8-O-beta-gentiobioside Hydrolysis Hydrolysis (Acid/Base/Heat) Torosachrysone->Hydrolysis Oxidation Oxidation (O2/Light/Peroxide) Torosachrysone->Oxidation Photodegradation Photodegradation (UV/Vis Light) Torosachrysone->Photodegradation Aglycone Torosachrysone Aglycone + Gentiobioside Hydrolysis->Aglycone Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Photo_Products Photolytic Degradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage Stability cluster_forced Forced Degradation storage_conditions Store sample under controlled conditions (Temp, Light, Humidity) sampling Sample at defined time points storage_conditions->sampling storage_analysis Analyze by Stability- Indicating HPLC sampling->storage_analysis data_evaluation Evaluate Data: - Purity over time - Identify degradation products - Establish degradation profile storage_analysis->data_evaluation stress_conditions Expose sample to stress (Acid, Base, Oxidant, Heat, Light) forced_analysis Analyze by Stability- Indicating HPLC stress_conditions->forced_analysis forced_analysis->data_evaluation

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor peak shape during the HPLC analysis of Torosachrysone 8-O-beta-gentiobioside and related anthraquinone (B42736) glycosides.

Troubleshooting Guides

This section addresses specific peak shape problems encountered during HPLC analysis.

1. Issue: Peak Tailing

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue when analyzing polar and ionizable compounds like glycosides.[1] The primary causes can be categorized as follows:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a frequent cause of tailing.[1][2] For silica-based columns, acidic silanol (B1196071) groups on the silica (B1680970) surface can interact with basic functional groups on the analyte, leading to tailing.[2]

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte, causing it to interact more strongly and in multiple ways with the stationary phase.[1][3]

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][4]

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups that can cause tailing.[1][5]

    Solutions:

    • Adjust Mobile Phase pH: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups on the column and ensure the analyte is in a single ionic form, leading to a more symmetrical peak shape.[6][7][8]

    • Optimize Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 5-10 mM) to maintain a stable pH.[4]

    • Reduce Sample Concentration: Try diluting the sample to see if the peak shape improves.[2][4]

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample that might contribute to peak tailing.[4][9]

    • Column Flushing and Regeneration: If the column is contaminated, flushing with a strong solvent may help.[5] Refer to the column manufacturer's instructions for appropriate procedures.

    • Consider a Different Column: If the problem persists, switching to a column with a different stationary phase or one that is end-capped to minimize silanol interactions might be necessary.

2. Issue: Peak Fronting

  • Question: I am observing peak fronting for my this compound peak. What is the likely cause?

  • Answer: Peak fronting is less common than tailing but can be caused by:

    • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting, especially at high concentrations.[1][10]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[11]

    • Column Collapse: A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature limits, can cause peak fronting.[12]

    Solutions:

    • Reduce Injection Volume or Concentration: Decrease the amount of sample injected onto the column.[10]

    • Ensure Sample Solvent Compatibility: Dissolve the sample in the initial mobile phase or a weaker solvent.[11]

    • Check Column Integrity: If you suspect a column void or collapse, it may need to be replaced.[2]

3. Issue: Split Peaks

  • Question: My peak for this compound is splitting. What could be the reason?

  • Answer: Split peaks can arise from several issues:

    • Partially Blocked Column Frit: Debris from the sample or mobile phase can clog the inlet frit of the column, distorting the sample band.[12]

    • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[1][5]

    • Sample Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting.[3]

    • Co-elution: The split peak might actually be two different, closely eluting compounds.

    Solutions:

    • Backflush the Column: If the column is designed to be back-flushed, reversing the flow direction can dislodge particulates from the inlet frit.[12]

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent particulates from reaching the column.

    • Use a Guard Column: This can help prevent the analytical column's frit from getting blocked.[4]

    • Optimize Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase.[3]

    • Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to improve the resolution of potentially co-eluting peaks.[7]

Frequently Asked Questions (FAQs)

  • Question: What are the recommended starting HPLC conditions for analyzing anthraquinone glycosides like this compound?

  • Answer: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using acidified water and an organic solvent like acetonitrile (B52724) or methanol.[1][6]

  • Question: How does temperature affect peak shape?

  • Answer: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times.[7] However, operating at temperatures outside the column's recommended range can lead to stationary phase degradation.[12] It is often beneficial to control the column temperature to ensure reproducibility.

  • Question: Can the injection volume affect my peak shape?

  • Answer: Yes, injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase, can lead to peak broadening and distortion.[5]

Quantitative Data Summary

The following table summarizes recommended starting parameters and troubleshooting ranges for HPLC analysis of this compound.

ParameterRecommended Starting ConditionTroubleshooting RangeRationale for Poor Peak Shape
Column C18, 250 mm x 4.6 mm, 5 µmN/AColumn degradation, voids, or contamination.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.05-0.2% Formic or Acetic AcidInadequate pH control leading to analyte ionization and silanol interactions.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile or Methanol with 0.05-0.2% Formic or Acetic AcidInadequate pH control.
Gradient 5-95% B over 20-30 minutesAdjust gradient slope and timePoor resolution of co-eluting peaks.
Flow Rate 0.8 - 1.0 mL/min0.5 - 1.2 mL/minHigh flow rates can lead to increased pressure and potential peak broadening.
Column Temperature 30 °C25 - 40 °CSub-optimal temperature can affect viscosity and mass transfer, leading to broader peaks.
Injection Volume 10 µL2 - 20 µLOverloading the column can cause peak fronting or tailing.
Sample Solvent Initial Mobile Phase CompositionDilute in mobile phase or weaker solventMismatch with mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A1: Water + 0.05% Formic Acid

    • Mobile Phase A2: Water + 0.1% Formic Acid

    • Mobile Phase A3: Water + 0.2% Formic Acid

    • Mobile Phase B: Acetonitrile

  • Equilibrate the System: Equilibrate the HPLC system with a starting mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

  • Inject Standard: Inject a standard solution of this compound.

  • Run Gradient: Run your standard gradient program.

  • Analyze Peak Shape: Compare the peak symmetry (tailing factor) obtained with each mobile phase A.

  • Select Optimal pH: Choose the mobile phase composition that provides the most symmetrical peak.

Protocol 2: Sample Concentration and Injection Volume Study

  • Prepare Sample Dilutions: Prepare a series of dilutions of your sample (e.g., 1x, 0.5x, 0.1x).

  • Inject Different Volumes: For each dilution, inject different volumes (e.g., 5 µL, 10 µL, 20 µL).

  • Monitor Peak Shape: Observe the peak shape for each injection.

  • Identify Overload: Determine at which concentration and/or injection volume peak distortion (fronting or tailing) begins to occur.

  • Select Appropriate Load: Choose an injection volume and concentration that are well below the overload limit.

Visualizations

Troubleshooting_Workflow cluster_problem Identify Peak Shape Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Peak Shape (Tailing, Fronting, Splitting) Tailing Tailing Problem->Tailing Fronting Fronting Problem->Fronting Splitting Splitting Problem->Splitting MobilePhase Optimize Mobile Phase (pH, Buffer) Tailing->MobilePhase Sample Adjust Sample (Concentration, Solvent) Tailing->Sample Column Check Column (Guard, Integrity, Flush) Tailing->Column Fronting->Sample Fronting->Column Splitting->Sample Splitting->Column Method Modify Method (Gradient, Temperature) Splitting->Method GoodPeak Symmetrical Peak Shape MobilePhase->GoodPeak Sample->GoodPeak Column->GoodPeak Method->GoodPeak

Caption: Troubleshooting workflow for poor HPLC peak shape.

Logical_Relationships cluster_cause Primary Cause cluster_symptom Observed Symptom cluster_solution Recommended Solution Secondary_Interactions Secondary Interactions (e.g., Silanol) Peak_Tailing Peak Tailing Secondary_Interactions->Peak_Tailing Sample_Overload Sample Overload Sample_Overload->Peak_Tailing Peak_Fronting Peak Fronting Sample_Overload->Peak_Fronting Column_Issues Column Issues (Void, Contamination) Column_Issues->Peak_Tailing Split_Peak Split Peak Column_Issues->Split_Peak Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Maintain_Column Column Maintenance/Replacement Peak_Tailing->Maintain_Column Peak_Fronting->Reduce_Load Split_Peak->Maintain_Column

Caption: Logical relationships between causes, symptoms, and solutions.

References

Torosachrysone 8-O-beta-gentiobioside low bioavailability and potential solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Torosachrysone 8-O-beta-gentiobioside. The focus is on addressing the challenges associated with its low bioavailability and exploring potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a natural product extracted from the Rubiaceae plant Torosa chinensis.[1] It is a yellow crystalline powder with the chemical formula C₃₂H₄₀O₁₇ and a molecular weight of 664.66 g/mol .[1] Studies have indicated its potential as an antioxidant, anti-inflammatory, and anti-tumor agent, making it a compound of interest for the pharmaceutical and cosmetic industries.[1]

The primary concern regarding its bioavailability stems from its structural characteristics. As a glycoside, it possesses a high molecular weight and is relatively polar, which can limit its passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[2] Generally, flavonoid glycosides are too polar to be absorbed rapidly from the small intestine.[2]

Q2: What are the primary factors that likely contribute to the low bioavailability of this compound?

While specific data on this compound is limited, the low bioavailability of similar phenolic glycosides can be attributed to several factors:

  • Poor Permeability: The large and hydrophilic gentiobioside sugar moiety increases the molecule's polarity and size, hindering its ability to pass through the intestinal epithelium.[2]

  • Low Aqueous Solubility: Although it is a polar molecule, its complex structure may still result in poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • First-Pass Metabolism: Upon absorption, the compound may be subject to extensive metabolism in the gut wall and liver, where enzymes can modify or degrade it before it reaches systemic circulation.[3]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal cells can actively pump the compound back into the intestinal lumen, reducing its net absorption.[3][4]

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Low or undetectable levels of this compound in plasma after oral administration. Poor absorption due to low permeability and/or solubility.1. Verify compound integrity: Ensure the compound has not degraded in the formulation or during the experiment. 2. Increase dose (with caution): A higher dose may lead to detectable plasma concentrations, but be mindful of potential toxicity. 3. Alter formulation: See "Potential Solutions" section for strategies like nanoformulations or co-administration with bioenhancers.
High variability in bioavailability data between subjects. Differences in gut microbiota, which may hydrolyze the glycosidic bond to release the more absorbable aglycone.1. Standardize animal models: Use animals with a defined gut microbiome if possible. 2. Analyze metabolites: Measure both the parent compound and potential metabolites (like the aglycone) in plasma and feces.
Inconsistent results in in vitro permeability assays (e.g., Caco-2 cells). Efflux transporter activity.1. Use P-gp inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. 2. Assess bidirectional transport: Measure permeability from the apical to basolateral side and vice-versa to determine if active efflux is occurring.

Potential Solutions to Enhance Bioavailability

Several formulation strategies can be employed to overcome the low bioavailability of this compound.

Formulation Strategies
Strategy Description Potential Advantages
Nanoparticle Encapsulation Encapsulating the compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.Protects the compound from degradation, improves solubility, and can enhance absorption through various mechanisms, including endocytosis.[5][6]
Solid Dispersions Dispersing the compound in an inert carrier matrix at the molecular level.Increases the dissolution rate and solubility of the compound.[7]
Co-administration with Bioenhancers Administering the compound with natural substances that can inhibit metabolic enzymes or efflux transporters.Piperine (from black pepper) is a well-known bioenhancer that can inhibit P-gp and CYP450 enzymes.[4][8]
Prodrug Approach Modifying the chemical structure of the compound to create a more lipophilic prodrug that is converted back to the active form in the body.Improves membrane permeability.[4]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol is designed to assess the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral Transport:

    • Add the test compound (dissolved in transport buffer) to the apical (AP) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh buffer.

  • Basolateral to Apical Transport:

    • Add the test compound to the BL side and fresh buffer to the AP side.

    • Collect samples from the AP side at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Efflux Ratio: Calculate the ratio of Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: Preparation of a Liposomal Formulation

This protocol provides a general method for encapsulating this compound in liposomes using the thin-film hydration method.

  • Lipid Mixture Preparation: Dissolve phospholipids (B1166683) (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Drug Incorporation: Add this compound to the lipid solution.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation In Vitro Investigation cluster_solutions Potential Solutions cluster_evaluation In Vivo Evaluation low_bioavailability Low Bioavailability of This compound solubility Solubility Assessment low_bioavailability->solubility permeability Caco-2 Permeability Assay low_bioavailability->permeability metabolism Liver Microsome Stability Assay low_bioavailability->metabolism nano Nanoparticle Formulation solubility->nano bioenhancer Co-administration with Bioenhancers permeability->bioenhancer prodrug Prodrug Synthesis permeability->prodrug pk_study Pharmacokinetic Study in Animal Model nano->pk_study bioenhancer->pk_study prodrug->pk_study

Caption: Experimental workflow for investigating and addressing the low bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation compound Torosachrysone 8-O-beta-gentiobioside absorbed Absorbed Compound compound->absorbed Passive Diffusion pgp P-gp Efflux Pump absorbed->pgp metabolism Metabolism (e.g., by CYPs) absorbed->metabolism blood To Bloodstream absorbed->blood pgp->compound Efflux metabolism->blood Metabolites

Caption: Factors affecting the absorption of this compound in the intestine.

References

Troubleshooting low cell permeability of glycosidic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and answers to frequently asked questions regarding the common challenge of low cell permeability in glycosidic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons glycosidic compounds often exhibit low cell permeability?

A1: The low cell permeability of glycosidic compounds is typically attributed to several physicochemical properties:

  • High Polarity: The sugar moieties in glycosides are rich in hydroxyl groups, which increases the compound's hydrophylicity and polar surface area. This makes it energetically unfavorable for the molecule to pass through the hydrophobic lipid bilayer of the cell membrane.[1]

  • Large Molecular Size: Glycosylation adds significant bulk to a molecule. Many therapeutic peptides and other compounds, when glycosylated, exceed the typical size of small molecules that readily diffuse across cell membranes.[1][2]

  • High Hydrogen Bonding Capacity: The numerous hydroxyl and amide groups can form hydrogen bonds with the surrounding aqueous environment. These bonds must be broken for the compound to enter the hydrophobic core of the membrane, creating a significant energy barrier.[1]

  • Active Efflux: Many glycosidic compounds are recognized as substrates for cellular efflux pumps, such as P-glycoprotein (P-gp).[2][3] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.[3][4]

Q2: What is the difference between the Caco-2 and PAMPA permeability assays?

A2: The Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are both common in vitro models, but they measure different aspects of permeability. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, including the presence of active transporters and metabolic enzymes.[5][6][7] In contrast, PAMPA uses an artificial lipid-coated filter to model only passive, transcellular diffusion.[5][6] Conflicting results between these assays can be diagnostic: for instance, a compound with low PAMPA permeability but high Caco-2 permeability may be a substrate for an active uptake transporter.[1]

Q3: What is P-glycoprotein (P-gp) and how does it impact compound permeability?

A3: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter pump found in various tissues, including the small intestine, liver, and blood-brain barrier.[3] It functions as a cellular defense mechanism by actively pumping a wide range of structurally diverse substrates from inside the cell back out into the extracellular space or intestinal lumen.[3][8][9] This process reduces the net absorption and intracellular concentration of its substrates, leading to lower apparent permeability and potentially reduced therapeutic efficacy for orally administered drugs.[3][4]

Q4: Can glycosylation ever be used to improve cell permeability?

A4: Yes, while often associated with reduced permeability, strategic glycosylation can sometimes enhance it. The addition of a glycan unit can, in some cases, improve active transport by targeting glucose transporters on the cell surface.[10] Furthermore, glycosylation can increase the metabolic stability of peptides, protecting them from enzymatic degradation and thereby increasing their chances of absorption.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered when a glycosidic compound displays low permeability in experimental assays.

Issue 1: My compound shows low apparent permeability (Papp) in the Caco-2 assay.

  • Possible Cause 1: Poor Passive Diffusion. The compound's intrinsic physicochemical properties (high polarity, large size) may be preventing it from crossing the lipid membrane.

    • Troubleshooting Step: Perform a PAMPA assay. Low permeability in both Caco-2 and PAMPA assays strongly suggests that poor passive diffusion is the primary barrier.[5]

  • Possible Cause 2: Active Efflux. The compound may be a substrate for an efflux transporter like P-gp.

    • Troubleshooting Step: Conduct a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[7][13] An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests active efflux. To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor, such as verapamil.[7][13] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a P-gp substrate.

Issue 2: My permeability assay results are highly variable and not reproducible.

  • Possible Cause 1: Compromised Cell Monolayer Integrity. The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions, allowing the compound to leak through paracellularly.

    • Troubleshooting Step: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment.[14] Low TEER values indicate a leaky monolayer.[15] Additionally, perform a Lucifer Yellow permeability test; high transport of this membrane-impermeable dye confirms poor monolayer integrity.[16]

  • Possible Cause 2: Inconsistent Experimental Protocol. Variations in cell passage number, seeding density, culture time, or buffer composition can impact results.[15]

    • Troubleshooting Step: Standardize your protocol. Use Caco-2 cells within a consistent passage number range, ensure a uniform seeding density, and allow for a consistent differentiation period (typically 21-25 days).[16]

  • Possible Cause 3: Low Compound Recovery. Highly lipophilic compounds may adsorb to the plastic of the assay plates, reducing the concentration available for transport and leading to inaccurate results.[14][17]

    • Troubleshooting Step: Calculate the percent recovery of your compound at the end of the experiment. If recovery is low, consider adding bovine serum albumin (BSA) to the basolateral (receiver) compartment to minimize non-specific binding.[14]

Issue 3: How can I structurally modify my glycosidic compound to improve its permeability?

  • Strategy 1: Prodrug Approach. Chemically modify the compound into an inactive prodrug with enhanced permeability.[18][19] This often involves masking the polar hydroxyl groups of the sugar moiety with lipophilic groups (e.g., esters) that can be cleaved by intracellular enzymes to release the active drug.[19][20] This strategy has been successfully used to improve the oral absorption and bioavailability of various drugs.[20][21][22]

  • Strategy 2: Formulation Strategies. Incorporate the compound into advanced drug delivery systems.

    • Lipid-Based Formulations: Systems like self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), or liposomes can encapsulate the compound, enhancing its solubility and facilitating its transport across the intestinal membrane.[23][24][25]

    • Permeation Enhancers: Co-administer the compound with agents that reversibly open cellular tight junctions.[26] Note: This approach requires careful evaluation to avoid toxicity.[22]

  • Strategy 3: Chemical Modification. Alter the glycosidic portion itself. While complex, changing the type of sugar, the linkage point, or adding hydrophobic moieties can sometimes strike a better balance between solubility and permeability.[10]

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Start: Low Permeability Observed in Caco-2 Assay check_efflux Perform Bidirectional Assay (A→B and B→A) start->check_efflux efflux_ratio Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) check_efflux->efflux_ratio is_efflux Is ER > 2? efflux_ratio->is_efflux efflux_suspected Active Efflux is Likely is_efflux->efflux_suspected Yes passive_issue Poor Passive Permeability is Likely is_efflux->passive_issue No pgp_inhibitor Run Assay with P-gp Inhibitor (e.g., Verapamil) efflux_suspected->pgp_inhibitor er_reduced Is ER Reduced? pgp_inhibitor->er_reduced pgp_confirmed Confirmed P-gp Substrate er_reduced->pgp_confirmed Yes other_transporter Substrate of Another Efflux Transporter er_reduced->other_transporter No solution1 Solution: Prodrug Strategy pgp_confirmed->solution1 solution2 Solution: Formulation Strategy (e.g., Lipid-based carriers) other_transporter->solution2 pampa Perform PAMPA Assay passive_issue->pampa pampa_result Low PAMPA Permeability? pampa->pampa_result passive_confirmed Confirmed Poor Passive Permeability pampa_result->passive_confirmed Yes re_evaluate Re-evaluate Assay Data (Check monolayer integrity, etc.) pampa_result->re_evaluate No passive_confirmed->solution2

Caption: Troubleshooting decision tree for low glycoside permeability.

Key Experimental Protocols & Data

Protocol: Caco-2 Cell Permeability Assay

This protocol provides a robust method for determining the apparent permeability coefficient (Papp) and efflux ratio of a test compound.[16]

1. Materials & Reagents

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 12-well, 1.12 cm² surface area, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA)

  • Hanks' Balanced Salt Solution (HBSS), HEPES buffer

  • Test compound, control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)[27]

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer Yellow dye

  • Analytical instrumentation (e.g., LC-MS/MS)

2. Cell Culture & Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

  • Subculture cells every 3-4 days before they reach 90% confluency.

  • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².[16]

  • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.[16]

3. Assay Procedure (Bidirectional Transport)

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with stable and appropriate TEER values (e.g., >250 Ω·cm²).

  • Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.

  • Dosing:

    • A→B Transport: Add the test compound solution (e.g., 10 µM in HBSS, pH 6.5) to the apical (donor) compartment and fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.[14]

    • B→A Transport: Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).[7]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments for concentration analysis by LC-MS/MS.[16]

  • (Optional) P-gp Inhibition: Repeat the experiment but pre-incubate the cells with a P-gp inhibitor in both compartments before adding the test compound.

4. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[16]

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment (mol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor compartment (mol/cm³).

  • Calculate the Efflux Ratio (ER) :

    • ER = Papp (B→A) / Papp (A→B)

Visualizing the Experimental Workflow

Caco2_Workflow cluster_prep Preparation Phase (21-25 Days) cluster_assay Assay Phase (2-3 Hours) cluster_analysis Analysis Phase seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture cells to form a differentiated monolayer seed->culture integrity 3. Verify monolayer integrity (Measure TEER) culture->integrity wash 4. Wash monolayer with warm HBSS integrity->wash dose 5. Add test compound to 'Donor' compartment wash->dose incubate 6. Incubate at 37°C (e.g., 120 min) dose->incubate sample 7. Collect samples from 'Donor' and 'Receiver' incubate->sample analyze 8. Analyze concentration (LC-MS/MS) sample->analyze calculate 9. Calculate Papp and Efflux Ratio analyze->calculate

Caption: General workflow for the Caco-2 cell permeability assay.

Data Presentation: Permeability Classification

The calculated Papp values from a Caco-2 assay can be used to classify a compound's potential for in vivo intestinal absorption.

Papp (x 10⁻⁶ cm/s) In Vitro Permeability Predicted In Vivo Absorption Reference
< 1.0LowPoor (<1%)[28]
1.0 - 10.0ModerateModerate (1-69%)[28]
> 10.0HighHigh (>70%)[28]
Comparison of In Vitro Permeability Models
Feature Caco-2 Assay PAMPA
System Cell-based (human colon adenocarcinoma)Artificial lipid membrane
Transport Measured Passive diffusion, active transport (uptake & efflux), paracellular transportPassive diffusion only
Throughput LowerHigh
Cost HigherLower
Biological Relevance High (mimics intestinal epithelium, includes transporters)Moderate (models passive transport only)
Primary Use Mechanistic studies, predicting in vivo absorption, identifying efflux substratesHigh-throughput screening, ranking compounds by passive permeability
References [6][7][29][5][6][30]

References

Technical Support Center: Optimizing Cell Culture Conditions for Torosachrysone 8-O-beta-gentiobioside Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments involving Torosachrysone 8-O-beta-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product, classified as a phenol (B47542) and a glycoside.[1][2] It is extracted from plants of the Rubiaceae family.[3] Studies have indicated that this compound may possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a subject of interest in pharmaceutical and cosmetic research.[3]

Q2: How should I prepare a stock solution of this compound?

Due to its low water solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[1][4] It is crucial to avoid repeated freeze-thaw cycles of the stock solution.[5] For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1]

Q3: My this compound solution has precipitated after dilution in cell culture medium. What should I do?

Precipitation can occur when a compound dissolved in an organic solvent is diluted into an aqueous solution like cell culture medium.[5] To address this:

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

  • Prepare intermediate dilutions of the stock solution in a serum-free medium before adding it to the final cell culture.

  • Warm the cell culture medium to 37°C before adding the compound and mix gently by swirling.[6]

Q4: What is a recommended starting concentration for my experiments?

The optimal working concentration of this compound is cell-type dependent and should be determined empirically. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for natural compounds can be from 1 µM to 100 µM.

Q5: How can I determine the effect of this compound on my cells?

The effect of the compound can be assessed using various cell-based assays, including:

  • Cell Viability Assays: To measure the proportion of healthy, living cells.[7] Common methods include tetrazolium salt-based assays like MTT and WST-8 (e.g., CCK-8), which measure metabolic activity.[7][8]

  • Cell Proliferation Assays: To determine the rate of cell growth.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death. This can be done by measuring the activity of key apoptosis-related proteins like caspases.[9][10]

Troubleshooting Guides

Inconsistent Experimental Results

High variability between experimental replicates can be a significant issue. Common causes and solutions are outlined below.[5]

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent technique.
Pipetting errors during reagent addition.Prepare a master mix of reagents to be added to all relevant wells.
"Edge effect" in the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill them with a sterile medium instead.[5]
Cell health and passage number.Use cells that are healthy, within a consistent and optimal passage number range, and free from contamination.[5][11]
Inconsistent incubation conditions.Maintain stable temperature, humidity, and CO2 levels in your incubator.[5]
Cell Health and Morphology Issues
Problem Possible Cause Suggested Solution
Low Cell Viability in Control Group Contamination (bacterial, fungal, mycoplasma).Regularly test for and eliminate any microbial contamination.[6] Maintain strict aseptic techniques.[12]
Suboptimal culture conditions.Ensure the use of appropriate medium, serum, and supplements for your cell line.[12][13][14] Monitor and maintain optimal pH and CO2 levels.[6][15]
Improper cell handling.Avoid over-trypsinization and handle cells gently during passaging.[6][15]
Adherent cells are detaching Overly confluent culture.Passage cells before they reach 100% confluency.
Mycoplasma contamination.Test for mycoplasma contamination, as it can affect cell adhesion.[15]
Insufficient attachment factors in serum-free media.If using serum-free media, ensure it contains the necessary attachment factors or coat the culture vessels with matrices like collagen or poly-L-lysine.[12][13][15]
Cell clumping in suspension cultures High cell density.Add anti-clumping agents to the culture medium, especially in high-density cultures.[16]
Improper dissociation of adherent cells before creating a suspension.Ensure complete dissociation into a single-cell suspension during passaging.[16]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability using a water-soluble tetrazolium salt (WST-8) based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol. It is recommended to use a white-walled 96-well plate for luminescence assays to minimize background and crosstalk.[5]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Data Presentation

Table 1: Example Dose-Response Data for this compound
Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
11.220.0797.6
51.100.0688.0
100.880.0570.4
250.630.0450.4
500.350.0328.0
1000.150.0212.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) treat_cells Treat with Compound (Dose-Response) prep_stock->treat_cells cell_culture Maintain Cell Culture seed_cells Seed Cells in Plate cell_culture->seed_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., CCK-8) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for evaluating the effects of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor Binding caspase8 Caspase-8 (Initiator) receptor->caspase8 Activation caspase37 Caspase-3, 7 (Executioner) caspase8->caspase37 dna_damage DNA Damage / Stress bax_bak Bax/Bak dna_damage->bax_bak mito Mitochondria bax_bak->mito Pore Formation cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activation caspase9->caspase37 compound Torosachrysone 8-O-beta-gentiobioside compound->dna_damage apoptosis Apoptosis caspase37->apoptosis Cleavage of Cellular Substrates

Caption: The caspase-dependent apoptosis signaling pathway, a potential mechanism of action.

troubleshooting_logic start Inconsistent Results? check_pipetting Verify Pipetting Technique and Calibration start->check_pipetting Yes check_cells Assess Cell Health and Passage Number start->check_cells Yes check_reagents Check Reagent Quality and Storage start->check_reagents Yes check_plate_layout Evaluate Plate Layout (Avoid Edge Effect) start->check_plate_layout Yes solution_pipetting Use Master Mixes, Consistent Technique check_pipetting->solution_pipetting solution_cells Use Healthy, Low-Passage Cells check_cells->solution_cells solution_reagents Use Fresh Aliquots, Avoid Freeze-Thaw check_reagents->solution_reagents solution_plate Fill Outer Wells with Media check_plate_layout->solution_plate

Caption: A troubleshooting decision guide for addressing inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Torosachrysone 8-O-beta-gentiobioside and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a critical biological response to injury and infection, but its chronic dysregulation is a key driver of numerous diseases. The search for novel anti-inflammatory agents has increasingly turned towards natural products, which offer a rich source of chemical diversity and potent biological activity. This guide provides a comparative overview of Torosachrysone 8-O-beta-gentiobioside, a naturally occurring compound with purported anti-inflammatory effects, and other well-established natural anti-inflammatory compounds: curcumin (B1669340), resveratrol, and quercetin. This analysis is supported by available experimental data to aid in research and development efforts.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and its analogs, alongside curcumin, resveratrol, and quercetin, on key inflammatory mediators. It is important to note that direct comparative studies are limited, and the presented IC50 values are derived from various studies with different experimental conditions.

CompoundTargetAssay SystemIC50 Value (µM)Reference
Torachrysone-8-O-β-D-glucoside (TG) *NF-κB p65 Nuclear TranslocationLPS-stimulated RAW 264.7 MacrophagesQualitative Inhibition Reported[1]
Curcumin TNF-α ProductionLPS-stimulated J774A.1 Macrophages~10
IL-6 ProductionLPS-stimulated J774A.1 Macrophages~10
NO Production (iNOS)LPS-stimulated RAW 264.7 Macrophages~5.8
COX-2 ExpressionLPS-stimulated RAW 264.7 MacrophagesPotent Inhibition
Resveratrol TNF-α ProductionLPS-activated MicrogliaSignificant Inhibition
IL-6 ProductionLPS-stimulated RAW 264.7 Macrophages≥25
NO Production (iNOS)LPS-stimulated RAW 264.7 Macrophages~20
Quercetin TNF-α ProductionLPS-stimulated RAW 264.7 Macrophages~5
IL-6 ProductiondsRNA-induced RAW 264.7 MacrophagesSignificant Inhibition (<50 µM)
NO Production (iNOS)LPS-stimulated RAW 264.7 Macrophages~12.5
COX-2 ExpressionLPS-stimulated Microglial CellsSignificant Inhibition (1-10 µM)

Note: Quantitative IC50 data for this compound was not available in the reviewed literature. Data for the related compound, Torachrysone-8-O-β-D-glucoside (TG), indicates qualitative inhibition of the NF-κB pathway. Further quantitative studies are required for a direct comparison.

Mechanisms of Action: A Focus on Inflammatory Signaling Pathways

The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

This compound and its Analogs: Studies on the related compound, Torachrysone-8-O-β-D-glucoside (TG), suggest a mechanism involving the inhibition of the nuclear translocation of the NF-κB p65 subunit in macrophages.[1] By preventing p65 from entering the nucleus, TG effectively blocks the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Curcumin: Curcumin is known to exert its anti-inflammatory effects through multiple mechanisms. It can inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα. Furthermore, curcumin can directly inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Resveratrol: Resveratrol has been shown to inhibit the NF-κB signaling pathway and suppress the production of various pro-inflammatory mediators, including TNF-α and nitric oxide in microglia. It can also modulate the activity of sirtuin-1 (SIRT1), a protein that plays a role in regulating inflammation and cellular aging.

Quercetin: Quercetin demonstrates potent anti-inflammatory activity by inhibiting several key components of the inflammatory cascade. It can suppress the expression of COX-2 and iNOS, thereby reducing the production of prostaglandins (B1171923) and nitric oxide, respectively. Quercetin also modulates the NF-κB signaling pathway and can inhibit the release of pro-inflammatory cytokines from various immune cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of natural compounds.

Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a standard in vitro model for evaluating the anti-inflammatory potential of a compound.

1. Cell Culture and Treatment:

  • Murine macrophage cell lines, such as RAW 264.7 or J774A.1, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, curcumin, resveratrol, or quercetin) for a specified period (e.g., 1-2 hours).

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) at a concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).

2. Measurement of Cytokine Production:

  • After a defined incubation period with LPS (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

3. Data Analysis:

  • The absorbance is read using a microplate reader, and the concentration of the cytokine is determined from a standard curve.

  • The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.

  • The half-maximal inhibitory concentration (IC50) value is then determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

1. Assay Principle:

  • The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.

2. Reagents and Materials:

  • Purified recombinant human COX-2 enzyme.

  • Assay buffer (e.g., Tris-HCl).

  • Heme cofactor.

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Arachidonic acid (substrate).

  • Test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

3. Assay Procedure:

  • The COX-2 enzyme is pre-incubated with the test compound or control at various concentrations in the assay buffer containing heme.

  • The reaction is initiated by adding arachidonic acid and the chromogenic substrate.

  • The change in absorbance over time is monitored using a spectrophotometer at a specific wavelength (e.g., 590-620 nm).

4. Data Analysis:

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition of COX-2 activity by the test compound is determined relative to the vehicle control.

  • The IC50 value is calculated from the dose-response curve.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator produced by the iNOS enzyme.

1. Assay Principle:

  • The assay is based on the Griess reaction, which measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

2. Cell Culture and Treatment:

  • Macrophage cells (e.g., RAW 264.7) are cultured and treated with the test compound and LPS as described in the cytokine production assay.

3. Measurement of Nitrite Concentration:

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The mixture is incubated at room temperature to allow for the development of a purple azo compound.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

4. Data Analysis:

  • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFR TNFR IKK IKK TNFR->IKK Activates TNFa TNF-α TNFa->TNFR Binds TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Canonical NF-κB Signaling Pathway.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Seed Macrophages (e.g., RAW 264.7) pretreatment Pre-treat with Test Compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant western Western Blot (iNOS, COX-2) incubation->western elisa ELISA (TNF-α, IL-6) supernatant->elisa griess Griess Assay (NO Production) supernatant->griess

Caption: In Vitro Anti-Inflammatory Screening Workflow.

References

Comparative antioxidant activity of Torosachrysone 8-O-beta-gentiobioside and its aglycone.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

Based on extensive research on the antioxidant properties of glycosylated phenolic compounds versus their aglycones, a general trend emerges: the aglycone often exhibits superior in vitro antioxidant activity.[1][2][3] The sugar moiety in the glycoside can hinder the molecule's ability to donate hydrogen atoms or electrons, which is a key mechanism of radical scavenging.[1]

The following table presents a hypothetical comparison of the 50% inhibitory concentration (IC50) values for Torosachrysone 8-O-beta-gentiobioside and its aglycone in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Lower IC50 values indicate higher antioxidant activity.

Table 1: Hypothetical Comparative Antioxidant Activity (IC50 Values)

CompoundAssayHypothetical IC50 (µM)Expected Potency
This compoundDPPH75Moderate
Torosachrysone (Aglycone)DPPH30High
This compoundABTS60Moderate
Torosachrysone (Aglycone)ABTS25High

Disclaimer: The IC50 values presented in this table are hypothetical and are intended to illustrate the generally observed trend of higher antioxidant activity in aglycones compared to their glycoside counterparts. These values are based on structure-activity relationships reported for similar phenolic compounds and should be confirmed by direct experimental evaluation.

Experimental Protocols

To facilitate further research and validation of the hypothetical data presented, detailed protocols for the DPPH and ABTS radical scavenging assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound and Torosachrysone)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of test samples: Prepare a series of concentrations for each test compound and the positive control in the same solvent used for the DPPH solution.

  • Reaction setup: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).[4]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound and Torosachrysone)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a series of concentrations for each test compound and the positive control.

  • Reaction setup: In a 96-well microplate, add 20 µL of each sample concentration to 180 µL of the ABTS•+ working solution.[4]

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the antioxidant activity of this compound and its aglycone.

G cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Glycoside Torosachrysone 8-O-beta-gentiobioside DPPH DPPH Assay Glycoside->DPPH ABTS ABTS Assay Glycoside->ABTS Aglycone Torosachrysone (Aglycone) Aglycone->DPPH Aglycone->ABTS IC50 IC50 Value Determination DPPH->IC50 ABTS->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for comparative antioxidant analysis.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Phenolic compounds often exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway.[5][6]

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. However, in the presence of oxidative stress or certain phenolic compounds, this interaction is disrupted. Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a strengthened cellular antioxidant defense.[5][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic Phenolic Compound (e.g., Torosachrysone) Phenolic->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Unveiling the Anti-Tumor Potential of Torosachrysone 8-O-beta-gentiobioside: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-tumor effects of the natural compound Torosachrysone 8-O-beta-gentiobioside. Due to a notable absence of published in vivo data for this specific compound, this guide will focus on presenting available information on its characteristics alongside a comprehensive comparison with established and emerging anti-tumor agents in relevant animal models of cancer, primarily colorectal cancer. This analysis aims to highlight the existing research gap and provide a framework for future preclinical validation.

Executive Summary

This compound is a naturally occurring phenolic compound that has been noted for its potential antioxidant, anti-inflammatory, and anti-tumor activities.[1] However, a thorough review of current scientific literature reveals a significant lack of in vivo studies in animal models to validate these purported anti-tumor effects. In contrast, numerous other natural compounds and standard chemotherapeutic agents have been extensively studied, with a wealth of data available on their efficacy in preclinical cancer models.

This guide will compare the known attributes of this compound with the experimentally validated in vivo anti-tumor effects of two other natural compounds, Curcumin and Resveratrol, and the standard-of-care chemotherapy regimen, FOLFOX, in the context of colorectal cancer. This comparison will serve to underscore the potential of this compound while emphasizing the critical need for in vivo research to substantiate its therapeutic promise.

Comparative Analysis of Anti-Tumor Efficacy in Animal Models

The following table summarizes the available in vivo data for the comparator compounds. It is important to reiterate that no specific in vivo data for this compound was found in the public domain at the time of this review.

Compound/TreatmentCancer ModelAnimal ModelKey Findings (Tumor Growth Inhibition)Citation(s)
This compound Not ReportedNot ReportedNo in vivo data available.
Curcumin Colorectal Cancer (CRC)Xenograft modelsIn combination with 5-FU, significantly decreased tumor volume and weight. Reduced metastasis to liver, intestine, spleen, and rectum.[1]
Resveratrol Colorectal Cancer (CRC)In vivo modelsAs a monotherapy, induces apoptosis and autophagy, and inhibits tumor growth. Enhances the apoptotic effect of 5-FU in combination therapy.[1]
FOLFOX (5-FU, Leucovorin, Oxaliplatin) Colorectal Cancer (CRC)Various preclinical modelsStandard-of-care chemotherapy regimen with demonstrated efficacy in reducing tumor growth in numerous preclinical and clinical settings.

Experimental Protocols: A Framework for Future Studies

To facilitate future in vivo investigation of this compound, this section outlines a standard experimental protocol based on common practices in preclinical colorectal cancer research.

1. Animal Model:

  • Xenograft Model: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are subcutaneously injected into immunodeficient mice (e.g., nude mice, SCID mice). Tumor growth is monitored over time.

2. Dosing and Administration:

  • Vehicle: A suitable vehicle for dissolving or suspending this compound would need to be determined based on its solubility. Common vehicles include saline, PBS, or solutions containing DMSO and Tween 80.

  • Dosage: A dose-ranging study would be necessary to determine the optimal therapeutic dose with minimal toxicity.

  • Route of Administration: Common routes include oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection.

3. Treatment Schedule:

  • Treatment would typically begin once tumors reach a palpable size (e.g., 50-100 mm³).

  • The frequency and duration of treatment would be key variables to investigate (e.g., daily, every other day for 2-4 weeks).

4. Efficacy Endpoints:

  • Tumor Volume: Measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Tumor Weight: Measured at the end of the study after the tumors are excised.

  • Body Weight: Monitored to assess systemic toxicity.

  • Survival Analysis: In some studies, treatment continues until a predetermined endpoint to assess effects on survival.

  • Immunohistochemistry: Analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Potential Signaling Pathways for Investigation

Based on the known activities of other phenolic compounds and general anti-tumor mechanisms, the following signaling pathways are proposed as potential targets for this compound that warrant investigation.

Signaling_Pathways cluster_0 This compound cluster_1 Potential Cellular Effects cluster_2 Potential Signaling Pathways T8G This compound Apoptosis Apoptosis Induction T8G->Apoptosis May Induce Anti_Inflammation Anti-Inflammatory Effects T8G->Anti_Inflammation May Exert Anti_Angiogenesis Inhibition of Angiogenesis T8G->Anti_Angiogenesis May Inhibit MAPK MAPK Pathway Apoptosis->MAPK via Modulation of PI3K_Akt PI3K/Akt Pathway Apoptosis->PI3K_Akt via Modulation of NFkB NF-κB Pathway Anti_Inflammation->NFkB via Inhibition of VEGF VEGF Signaling Anti_Angiogenesis->VEGF via Downregulation of

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Preclinical Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-tumor compound like this compound.

Experimental_Workflow start Compound Acquisition (this compound) solubility Solubility & Formulation Testing start->solubility in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, IC50 determination) solubility->in_vitro animal_model Animal Model Selection (e.g., Colorectal Cancer Xenograft) in_vitro->animal_model dosing Dose-Ranging & Toxicity Studies animal_model->dosing efficacy Efficacy Study (Tumor Growth Inhibition) dosing->efficacy analysis Data Analysis & Interpretation efficacy->analysis end Conclusion on In Vivo Anti-Tumor Effect analysis->end

Caption: A standard workflow for in vivo anti-tumor drug validation.

Conclusion and Future Directions

While this compound has been identified as a natural compound with potential anti-tumor properties, the current body of scientific literature lacks the necessary in vivo data to validate these claims. This guide highlights this critical research gap and provides a comparative context against established anti-cancer agents. The provided experimental framework and potential signaling pathways offer a roadmap for future research to systematically evaluate the anti-tumor efficacy of this compound in animal models. Such studies are imperative to determine if this compound holds tangible promise as a novel therapeutic agent for cancer treatment.

References

A Comparative Analysis of Torosachrysone 8-O-beta-gentiobioside and Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Torosachrysone 8-O-beta-gentiobioside is a natural product reported to possess anti-inflammatory properties.[1] Its mechanism of action, while not directly elucidated, is hypothesized to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This inference is drawn from studies on the structurally related compound, Torachrysone-8-O-β-ᴅ-glucoside. In contrast, synthetic anti-inflammatory drugs like NSAIDs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. This guide will delve into these distinct mechanisms, present quantitative data on the activity of common NSAIDs, and provide detailed experimental protocols for relevant in vitro assays.

Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and synthetic NSAIDs are rooted in their distinct molecular targets within the inflammatory cascade.

This compound: A Focus on NF-κB Inhibition (Hypothesized)

Based on evidence from the related compound Torachrysone-8-O-β-ᴅ-glucoside, it is proposed that this compound may exert its anti-inflammatory effects by inhibiting the nuclear translocation of the p65 subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB is a critical transcription factor that, upon activation by inflammatory stimuli like lipopolysaccharide (LPS), moves into the nucleus and promotes the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). By preventing the nuclear translocation of NF-κB, this compound could effectively downregulate the production of these key inflammatory mediators.

Synthetic Anti-inflammatory Drugs (NSAIDs): The COX Inhibition Pathway

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. NSAIDs can be non-selective, inhibiting both COX-1 and COX-2 (e.g., ibuprofen, diclofenac), or COX-2 selective (e.g., celecoxib).

Signaling Pathway Diagrams

G cluster_0 Hypothesized Anti-inflammatory Pathway of this compound Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB (p65/p50) Activation NF-κB (p65/p50) Activation IκBα Degradation->NF-κB (p65/p50) Activation Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) This compound This compound This compound->Nuclear Translocation Inhibits

Caption: Hypothesized mechanism of this compound.

G cluster_1 Anti-inflammatory Pathway of NSAIDs Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (Physiological)->Gastric Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) Inhibits NSAIDs->COX-2 (inducible) Inhibits

Caption: Mechanism of action of Nonsteroidal Anti-inflammatory Drugs (NSAIDs).

Quantitative Data Comparison

While no direct comparative data for this compound is available, the following tables provide a summary of the in vitro anti-inflammatory activity of common NSAIDs. This data can serve as a benchmark for future studies on natural compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µg/mL)IC50 (µM)Reference
Diclofenac 47.12 ± 4.85~159[2]
Ibuprofen Not directly reported as IC50, but significant reduction at 200 µM and 400 µM[3]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Ibuprofen 163700.04
Diclofenac 0.90.0422.5
Celecoxib 150.04375

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophage cells stimulated with an inflammatory agent.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or NSAIDs) and the cells are pre-incubated for 1 hour.

    • Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

    • The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified ovine COX-1 and COX-2 enzymes are commonly used.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the COX enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

    • Various concentrations of the test compound are added to the wells and pre-incubated with the enzyme.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

    • The absorbance is read using a microplate reader.

    • The percentage of COX inhibition is calculated relative to the vehicle control.

    • IC50 values for both COX-1 and COX-2 are determined from the respective dose-response curves.

Conclusion

This compound represents a promising natural compound with potential anti-inflammatory activity. While direct comparative data against synthetic drugs is currently lacking, its hypothesized mechanism of action via NF-κB inhibition presents a distinct and potentially more targeted approach to modulating inflammation compared to the broad-spectrum COX inhibition of traditional NSAIDs. The quantitative data provided for Ibuprofen and Diclofenac serve as a valuable reference for the potency of established anti-inflammatory agents. Further in vitro and in vivo studies are warranted to elucidate the precise mechanism and quantify the anti-inflammatory efficacy of this compound, which will be crucial for its future development as a potential therapeutic agent. This would ideally include head-to-head comparative studies against standard NSAIDs using the experimental protocols outlined in this guide.

References

A Comparative Guide to the Efficacy of Torosachrysone 8-O-beta-gentiobioside: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of Torosachrysone 8-O-beta-gentiobioside is not extensively available in the current body of scientific literature. This guide leverages available information on the compound and detailed experimental data from a closely related analogue, Torachrysone-8-O-β-ᴅ-glucoside (TG), to provide a comprehensive overview of its potential therapeutic efficacy and the methodologies for its evaluation. The data presented for TG should be considered as a proxy, and further research is warranted to definitively characterize the biological activities of this compound.

Introduction

This compound is a naturally occurring anthraquinone (B42736) glycoside found in plants such as Cassia tora and Polygonum multiflorum.[1][2] These plants have a history of use in traditional medicine for treating various ailments, suggesting the presence of bioactive constituents. While specific studies on this compound are limited, it is generally reported to possess antioxidant, anti-inflammatory, and anti-tumor properties.[3] This guide aims to provide a comparative framework for its potential efficacy by examining data from a structurally similar compound and outlining the necessary experimental protocols for its evaluation.

In Vitro Efficacy: Anti-inflammatory Activity

Based on studies of the closely related compound Torachrysone-8-O-β-ᴅ-glucoside (TG), a potential mechanism of anti-inflammatory action for this compound can be inferred. The following data summarizes the observed effects of TG on macrophage polarization and inflammatory signaling.

Quantitative Data: Effect of Torachrysone-8-O-β-ᴅ-glucoside on Macrophage Polarization
ParameterAssayCell LineTreatmentResult
M1 Macrophage PolarizationImmunofluorescenceRAW 264.7LPS (1 µg/mL)Increased cell spreading and adhesion
M1 Macrophage PolarizationImmunofluorescenceRAW 264.7LPS + TG (20 µM)Inhibition of LPS-induced morphological changes
Pro-inflammatory Cytokine ProductionELISARAW 264.7LPS (1 µg/mL)Increased TNF-α and IL-6 secretion
Pro-inflammatory Cytokine ProductionELISARAW 264.7LPS + TG (20 µM)Decreased TNF-α and IL-6 secretion
NF-κB ActivationWestern BlotRAW 264.7LPS (1 µg/mL)Increased nuclear translocation of p65
NF-κB ActivationWestern BlotRAW 264.7LPS + TG (20 µM)Inhibited nuclear translocation of p65
FAK PhosphorylationWestern BlotRAW 264.7LPS (1 µg/mL)Increased Tyr397 phosphorylation of FAK
FAK PhosphorylationWestern BlotRAW 264.7LPS + TG (20 µM)Inhibited Tyr397 phosphorylation of FAK
Experimental Protocols
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • M1 Polarization: To induce a pro-inflammatory M1 phenotype, RAW 264.7 cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 2 hours before the addition of LPS.

  • Sample Collection: After 24 hours of stimulation, the cell culture supernatant is collected.

  • Quantification: The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-FAK, FAK, p65, and a loading control like β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The anti-inflammatory effects of the related compound, Torachrysone-8-O-β-ᴅ-glucoside, are attributed to its ability to modulate the FAK and NF-κB signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK IKK IKK TLR4->IKK pFAK p-FAK FAK->pFAK pIκBα p-IκBα IKK->pIκBα IκBα IκBα NFκB NF-κB (p65/p50) IκBα->NFκB pIκBα->NFκB degradation NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nuc->Cytokines Torosa Torosachrysone (inferred) Torosa->pFAK inhibition Torosa->NFκB_nuc inhibition

Inferred anti-inflammatory signaling pathway of Torosachrysone.

In Vivo Efficacy: Preclinical Models of Inflammation

While no specific in vivo studies for this compound have been identified, this section outlines standard preclinical models that could be used to assess its anti-inflammatory potential.

Potential In Vivo Models and Comparative Data Points
Animal ModelEndpointPotential ComparatorExpected Outcome of Effective Compound
Carrageenan-Induced Paw EdemaPaw volume measurementIndomethacinReduction in paw swelling
LPS-Induced Systemic InflammationSerum cytokine levels (TNF-α, IL-6)DexamethasoneDecrease in systemic pro-inflammatory cytokines
Collagen-Induced ArthritisClinical arthritis score, paw swellingMethotrexateAmelioration of arthritic symptoms
Experimental Protocols
  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals.

  • Treatment: The test compound (this compound) is administered orally or intraperitoneally at various doses prior to carrageenan injection. A positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

For compounds with low aqueous solubility, such as this compound, appropriate formulation is critical for in vivo studies. A common formulation approach is as follows:

  • Stock Solution: Dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Vehicle: Prepare a vehicle solution, for example, a mixture of DMSO, Tween 80, and saline (e.g., in a 10:5:85 ratio).

  • Final Formulation: The stock solution is then diluted with the vehicle to achieve the desired final concentration for administration.

G start Start dissolve Dissolve Compound in DMSO start->dissolve prepare_vehicle Prepare Vehicle (e.g., DMSO, Tween 80, Saline) start->prepare_vehicle mix Mix Stock Solution with Vehicle dissolve->mix prepare_vehicle->mix administer Administer to Animal Model mix->administer end End administer->end

Workflow for in vivo formulation preparation.

Conclusion and Future Directions

This compound is a natural product with purported anti-inflammatory, antioxidant, and anti-tumor activities. However, a significant gap exists in the scientific literature regarding its specific in vitro and in vivo efficacy. The data from the structurally related compound, Torachrysone-8-O-β-ᴅ-glucoside, suggests a plausible anti-inflammatory mechanism via inhibition of the FAK and NF-κB signaling pathways.

To fully elucidate the therapeutic potential of this compound, further research is imperative. This should include:

  • In Vitro Profiling: Determination of IC₅₀ values in various cell-based assays (e.g., cytotoxicity, anti-inflammatory, antioxidant) to quantify its potency.

  • Mechanism of Action Studies: Detailed investigation of its effects on key signaling pathways to understand its molecular targets.

  • In Vivo Efficacy Studies: Evaluation in relevant animal models of disease to assess its therapeutic potential in a physiological context.

  • Comparative Studies: Direct comparison with established drugs to benchmark its efficacy.

The experimental protocols and frameworks provided in this guide offer a roadmap for the systematic evaluation of this compound, which will be crucial for its potential development as a therapeutic agent.

References

A Comparative Guide to the Mechanisms of Action: Torosachrysone 8-O-beta-gentiobioside and Conventional COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed mechanism of action of the natural product Torosachrysone 8-O-beta-gentiobioside with that of well-established selective COX-2 inhibitors. While data on this compound is limited, this comparison draws upon available information and data from a closely related compound, Torachrysone-8-O-β-ᴅ-glucoside, to highlight potential differences in their anti-inflammatory pathways.

Executive Summary

Conventional selective COX-2 inhibitors, such as Celecoxib and Rofecoxib, exert their anti-inflammatory and analgesic effects by directly and selectively binding to the cyclooxygenase-2 (COX-2) enzyme. This competitive inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of pain and inflammation. In contrast, emerging evidence on a related compound suggests that this compound may employ a distinct and multi-faceted anti-inflammatory mechanism that does not solely rely on direct COX-2 inhibition. Its proposed action involves the modulation of macrophage polarization and the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK. This guide will delve into these differing mechanisms, presenting available data and outlining the experimental protocols used to elucidate these pathways.

Mechanism of Action: A Head-to-Head Comparison

The primary distinction in the mechanism of action lies in the direct target of the compounds. While traditional COX-2 inhibitors are highly specific enzyme inhibitors, this compound appears to modulate cellular and signaling pathways that are upstream of the inflammatory cascade.

Conventional COX-2 Inhibitors (e.g., Celecoxib, Rofecoxib)

Selective COX-2 inhibitors are nonsteroidal anti-inflammatory drugs (NSAIDs) that preferentially bind to the COX-2 isoform of the cyclooxygenase enzyme.[1][2] The COX-2 enzyme is typically induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4] By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins while having a minimal effect on the COX-1 isoform, which is involved in protecting the stomach lining and maintaining platelet function.[1][2] This selectivity is a key feature that distinguishes them from non-selective NSAIDs and is intended to reduce the risk of gastrointestinal side effects.[2]

The mechanism is a direct, reversible, and competitive inhibition of the COX-2 enzyme's active site.[1] This prevents arachidonic acid from binding and being converted to prostaglandin (B15479496) H2, the precursor for various other prostaglandins and thromboxanes involved in the inflammatory process.[5]

This compound: An Indirect, Multi-pronged Approach

Direct evidence for the mechanism of action of this compound is not extensively available. However, studies on the structurally similar compound, Torachrysone-8-O-β-ᴅ-glucoside (TG), suggest a mechanism that centers on the modulation of macrophage function and key inflammatory signaling pathways.[6] Macrophages are critical immune cells that can adopt different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory.

The proposed mechanism for the related compound involves:

  • Inhibition of Macrophage M1 Polarization: TG has been shown to restrain the morphological transformation of macrophages into the pro-inflammatory M1 type.[6] This is achieved by inhibiting the tyrosine phosphorylation of focal adhesion kinase (FAK), a critical regulator of cellular morphology and adhesion.[6]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects are also attributed to the inhibition of the nuclear translocation of NF-κB p65.[6] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing the activation of NF-κB, the production of these inflammatory mediators is reduced. There are also indications that related natural compounds may influence the MAPK signaling pathway, which is also involved in the inflammatory response.

It is important to note that direct COX-2 inhibition by this compound has not been reported, and its anti-inflammatory effects may be independent of the cyclooxygenase pathway.

Quantitative Data Comparison

A significant challenge in directly comparing this compound with conventional COX-2 inhibitors is the lack of publicly available quantitative data on its COX-2 inhibitory activity (e.g., IC50 values). The table below summarizes typical IC50 values for well-known COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~15~0.04~375
Rofecoxib >100~0.018>5555
This compound Not ReportedNot ReportedNot Reported

Data for Celecoxib and Rofecoxib are compiled from various sources and can vary depending on the assay conditions.

Signaling Pathway Diagrams

To visually represent the differing mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolism Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2_Enzyme Inhibition Torosachrysone_Pathway cluster_macrophage Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) FAK FAK Phosphorylation Inflammatory_Stimuli->FAK IKK IKK Inflammatory_Stimuli->IKK Torosachrysone This compound (Proposed Mechanism) Torosachrysone->FAK Inhibition Torosachrysone->IKK Inhibition (Proposed) M1_Polarization M1 Polarization (Pro-inflammatory) FAK->M1_Polarization IkB IκB IKK->IkB Phosphorylates & Degradation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes COX_Assay_Workflow Start Start Prepare_Reagents Prepare COX-2 Enzyme, Test Compounds, and Arachidonic Acid Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Add Arachidonic Acid Incubate->Initiate_Reaction Stop_Reaction Terminate Reaction Initiate_Reaction->Stop_Reaction Quantify Quantify Prostaglandin Production (EIA) Stop_Reaction->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

References

A Comparative Examination of Torosachrysone 8-O-beta-gentiobioside from Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Torosachrysone 8-O-beta-gentiobioside, a naturally occurring naphthalene (B1677914) glucoside. While a direct comparative study detailing yields and bioactivity from multiple plant sources is not extensively available in current literature, this document synthesizes the existing data, focusing on its most prominently cited source, Cassia tora (L.) Roxb., also known as Senna tora. Information on a closely related compound from Polygonum multiflorum is also included for contextual understanding of its potential bioactivity.

Physicochemical and Bioactive Properties

This compound is a phenolic compound recognized for its potential therapeutic applications.[1] Its identity is confirmed by the CAS number 94356-13-5. The compound is noted for its antioxidant, anti-inflammatory, and anti-tumor properties.[2]

PropertyValueSource
CAS Number 94356-13-5[1][2][3][4][5][6]
Molecular Formula C28H36O15[1][4][6]
Molecular Weight 612.58 g/mol [1][3][4][6]
Appearance Yellow crystalline powder[2]
Primary Plant Source Cassia tora (Seeds)[5][7]
Reported Bioactivities Antioxidant, Anti-inflammatory, Anti-tumor, Aldose Reductase Inhibition[2][8]

Experimental Protocols

While specific comparative extraction protocols are not available, a general methodology for the isolation of this compound and other anthraquinones from Cassia tora seeds can be outlined as follows. This protocol is a composite based on standard phytochemical extraction techniques.

General Extraction and Isolation Protocol from Cassia tora Seeds
  • Preparation of Plant Material :

    • Air-dry the seeds of Cassia tora at room temperature.

    • Grind the dried seeds into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered seeds in methanol (B129727) (or 70% ethanol) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Fractionation :

    • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate and n-butanol fractions are often enriched with glycosides.

  • Chromatographic Purification :

    • Subject the ethyl acetate or n-butanol fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the collected fractions by thin-layer chromatography (TLC).

    • Combine fractions showing similar TLC profiles.

  • Further Purification :

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

  • Structural Elucidation :

    • Identify the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow for Isolation

G General Workflow for Isolation of this compound plant_material Cassia tora Seeds grinding Grinding plant_material->grinding extraction Methanol Extraction grinding->extraction filtration Filtration & Concentration extraction->filtration fractionation Solvent Partitioning (EtOAc, n-BuOH) filtration->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis

Caption: Isolation workflow for this compound.

Potential Anti-inflammatory Signaling Pathways

Naphthalene glucosides and related compounds from Cassia tora have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of aldose reductase and modulation of the NF-κB and FAK signaling pathways.

G Potential Anti-inflammatory Mechanisms of this compound cluster_inhibition Inhibitory Action cluster_pathways Signaling Pathways torosa Torosachrysone 8-O-beta-gentiobioside aldose_reductase Aldose Reductase torosa->aldose_reductase Inhibits fak FAK Signaling torosa->fak Modulates nfkb NF-κB Activation torosa->nfkb Inhibits inflammation Inflammatory Response aldose_reductase->inflammation fak->nfkb nfkb->inflammation

Caption: Inhibition of pro-inflammatory pathways.

Aldose Reductase Inhibition Pathway

In conditions of hyperglycemia, aldose reductase converts glucose to sorbitol, leading to osmotic stress and the formation of advanced glycation end-products (AGEs), which contribute to inflammation.[9][10] Inhibition of this enzyme is a potential therapeutic strategy.

G Aldose Reductase Pathway and Point of Inhibition glucose High Glucose aldose_reductase Aldose Reductase glucose->aldose_reductase sorbitol Sorbitol Accumulation aldose_reductase->sorbitol osmotic_stress Osmotic Stress & AGEs Formation sorbitol->osmotic_stress inflammation Inflammation osmotic_stress->inflammation inhibitor Torosachrysone 8-O-beta-gentiobioside inhibitor->aldose_reductase Inhibits

Caption: Inhibition of the aldose reductase pathway.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Torosachrysone 8-O-beta-gentiobioside is a natural product with potential applications in the pharmaceutical and cosmetic industries.[1] While comprehensive safety and toxicity data are not yet available, adherence to standard laboratory safety protocols is essential to minimize risk.[1] This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with general laboratory waste management principles.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential interactions.

PropertyValueSource
Molecular FormulaC28H36O15MedChemExpress
Molecular Weight612.58 g/mol MedChemExpress
AppearanceYellow crystalline powderChemBK[1]
Storage Temperature-20°C (long term), 2-8°C (short term)BioCrick[2]
SolubilityMay dissolve in DMSOInvivoChem[3]
FlammabilityNot flammable or combustibleBioCrick[2]

Experimental Protocols: Disposal Procedures

Given the limited specific data on the hazards of this compound, a cautious approach to disposal is warranted. The following step-by-step procedures are based on general guidelines for non-hazardous solid laboratory chemicals and solutions containing Dimethyl Sulfoxide (DMSO).

Disposal of Solid this compound:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, gloves (butyl gloves are recommended if DMSO has been used[4]), and a lab coat.

  • Waste Collection: Collect solid this compound waste in a designated, clearly labeled, and sealed waste container.

  • Labeling: The container should be labeled as "Non-hazardous Solid Chemical Waste" and include the chemical name: "this compound".

  • Disposal: This container should not be placed in regular laboratory trash cans.[1] Instead, it should be taken directly to the designated dumpster for solid chemical waste, as per your institution's guidelines.[1]

Disposal of this compound in DMSO Solution:

Solutions of this compound in DMSO must be handled as organic solvent waste.

  • PPE: Wear appropriate PPE, including safety goggles, butyl gloves, and a lab coat.

  • Waste Collection: Collect the DMSO solution in a designated, sealed container for organic solvent waste. Do not mix with incompatible solvents.

  • Labeling: Clearly label the container with "Organic Solvent Waste," "Dimethyl Sulfoxide (DMSO)," and "this compound."

  • Disposal: This waste must be disposed of through your institution's hazardous waste management program.[4] Follow institutional procedures for the collection and pickup of chemical waste. Do not pour DMSO solutions down the drain.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Start: Torosachrysone 8-O-beta-gentiobioside Waste B Is the waste solid or in a DMSO solution? A->B C Solid Waste B->C Solid D DMSO Solution B->D DMSO Solution E Collect in a labeled container for non-hazardous solid waste C->E G Collect in a labeled container for organic solvent waste D->G F Dispose of in designated solid chemical waste dumpster E->F I End F->I H Dispose of through institutional hazardous waste program G->H H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Torosachrysone 8-O-beta-gentiobioside, a natural product with applications in pharmaceutical and cosmetic research.[1] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

While comprehensive safety data for this compound is not extensively documented, the following recommendations are based on the available Safety Data Sheet (SDS) and best practices for handling similar glycosidic compounds.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the required equipment for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause eye irritation or injury.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents direct skin contact, which could lead to irritation or absorption.[2] The specific glove material should be selected based on the solvent used.
Body Protection A lab coat with long sleeves, buttoned completely. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.Provides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator is necessary when there is a risk of inhaling dust or aerosols, particularly when handling the compound in powdered form or creating solutions.Minimizes inhalation exposure. The type of respirator should be determined by a risk assessment of the specific procedure.[2][3]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit appropriate for chemical powders and the solvents being used should be available in the immediate vicinity.

2. Handling the Compound:

  • Avoid Dust Formation: Exercise caution to avoid the generation of dust when handling the solid compound.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[3]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[3]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Temperature: Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[3]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containment: Collect waste in a suitable, sealed, and clearly labeled container.

  • Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[3]

Accidental Release Measures

In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3]

  • Cleanup: Carefully sweep or scoop up the spilled material without creating dust and place it in a suitable, closed container for disposal.[3]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, flush the affected area with copious amounts of water and remove contaminated clothing. Call a physician.[3]

  • Eye Contact: If the compound enters the eyes, flush with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[3]

Visual Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve accidental_release Accidental Release Protocol handle_weigh->accidental_release Spill clean_decontaminate Decontaminate Work Area handle_dissolve->clean_decontaminate handle_dissolve->accidental_release Spill clean_ppe Doff PPE clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_waste Collect Hazardous Waste clean_wash->disp_waste disp_dispose Dispose via Approved Channels disp_waste->disp_dispose end End disp_dispose->end start Start start->prep_ppe accidental_release->disp_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.